BY27
Description
Properties
CAS No. |
2247236-59-3 |
|---|---|
Molecular Formula |
C22H21ClN6 |
Molecular Weight |
404.902 |
IUPAC Name |
(6R)-N-(4-Chlorophenyl)-1-methyl-8-(1-methyl-1H-pyrazol-4-yl)-5,6-dihydro-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6-amine |
InChI |
InChI=1S/C22H21ClN6/c1-14-26-27-22-10-8-20(25-18-6-4-17(23)5-7-18)19-11-15(3-9-21(19)29(14)22)16-12-24-28(2)13-16/h3-7,9,11-13,20,25H,8,10H2,1-2H3/t20-/m1/s1 |
InChI Key |
MDRXOFSNECSECW-HXUWFJFHSA-N |
SMILES |
CN1N=CC(C2=CC=C(N3C(CC[C@H]4NC5=CC=C(Cl)C=C5)=NN=C3C)C4=C2)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BY27; BY-27; BY 27 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Preclinical Development of BY27: A Selective BET Bromodomain 2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) have emerged as critical epigenetic regulators and promising therapeutic targets in oncology and other diseases. These proteins utilize two tandem bromodomains, BD1 and BD2, to recognize acetylated lysine (B10760008) residues on histones, thereby recruiting transcriptional machinery to chromatin. While pan-BET inhibitors have demonstrated clinical potential, their utility has often been constrained by dose-limiting toxicities. This has catalyzed the development of domain-selective inhibitors, such as BY27, which exhibits potent and selective inhibition of the second bromodomain (BD2) of BET proteins. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental methodologies and a summary of its biological activity.
Discovery of this compound: A Structure-Guided Approach
The discovery of this compound stemmed from a dedicated structure-based drug design initiative aimed at identifying selective inhibitors of the BET BD2 domain.[1] This effort involved the synthesis and screening of a series of compounds, leading to the identification of this compound as a molecule with significant selectivity for BD2 over BD1 across the BET family.[1]
The molecular basis for this selectivity was elucidated through high-resolution co-crystal structures of this compound in complex with the bromodomains of BRD2.[2][3] These structures revealed that the triazole group of this compound, in conjunction with water molecules and specific amino acid residues (H433 and N429) within the BRD2 BD2 binding pocket, forms a unique water-bridged hydrogen-bonding network.[2][3] This interaction is a key determinant of the enhanced binding affinity and selectivity of this compound for the BD2 domain.[2]
Quantitative Analysis of this compound's In Vitro Activity
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data, demonstrating its binding affinity for individual bromodomains and its anti-proliferative effects in cancer cell lines.
Table 1: In Vitro Binding Affinity of this compound to BET Bromodomains
| Target | Assay Type | Kᵢ (nM) | KᏧ (nM) |
| BRD2 BD1 | - | 95.5 | 45 |
| BRD2 BD2 | - | 3.1 | 1.2 |
| BRD3 BD1 | - | 77.9 | 12 |
| BRD3 BD2 | - | 5.3 | 2.6 |
| BRD4 BD1 | - | 80 | 26 |
| BRD4 BD2 | - | 7.3 | 3.5 |
| BRDT BD1 | - | Not Reported | 64 |
| BRDT BD2 | - | Not Reported | 3 |
Data compiled from publicly available sources.[1]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC₅₀ (nM) |
| MM1.S | Multiple Myeloma | CCK8 | 16.7 |
| MV4-11 | Acute Myeloid Leukemia | CCK8 | 27 |
Data compiled from publicly available sources.[1]
Preclinical In Vivo Efficacy
The anti-tumor activity of this compound was assessed in a preclinical mouse xenograft model using the human acute myeloid leukemia (AML) cell line, MV4-11. In this model, this compound demonstrated significant tumor growth inhibition of 67%.[2][3] Furthermore, it was reported to be less toxic than a pan-BET inhibitor at high doses, highlighting the potential for an improved safety profile with selective BD2 inhibition.[2][3]
Detailed pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, and half-life, are not extensively detailed in publicly available literature. However, it has been described as having excellent oral bioavailability.[4]
Signaling Pathways and Experimental Workflows
Mechanism of Action: BET Inhibition
BET proteins act as epigenetic "readers" by binding to acetylated histones via their bromodomains, which leads to the recruitment of transcriptional machinery and subsequent gene expression. By selectively targeting the BD2 domain, this compound disrupts this interaction, leading to the downregulation of key oncogenes and other disease-related genes.
Caption: Simplified signaling pathway of BET protein-mediated transcription and its inhibition by this compound.
Discovery and Development Workflow
The journey of this compound from concept to a preclinical candidate follows a structured drug discovery and development path.
Caption: Generalized workflow for the discovery and preclinical development of this compound.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
This assay is employed to determine the in vitro binding affinity (IC₅₀) of this compound to individual BET bromodomains.
-
Materials:
-
Recombinant human BET bromodomain proteins (BD1 and BD2 of BRD2, BRD3, BRD4).
-
A fluorescently labeled probe (e.g., a derivative of a known pan-BET inhibitor).
-
This compound.
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
384-well, low-volume, black plates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
In a 384-well plate, add the fluorescently labeled probe at a constant concentration.
-
Add the respective recombinant BET bromodomain protein at a concentration that provides a significant polarization window.
-
Add serially diluted this compound or a vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature for approximately 30 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Calculate the IC₅₀ values by fitting the data to a four-parameter logistic equation.
-
Cell Viability (MTT) Assay
This protocol is used to assess the anti-proliferative effect of this compound on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., MV4-11).
-
Complete cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well clear-bottom microplates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells into 96-well plates at an appropriate density.
-
Allow the cells to stabilize overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treat the cells with a serial dilution of this compound or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC₅₀ values from the dose-response curves.
-
MV4-11 Mouse Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound. While specific dosing regimens for this compound are not publicly detailed, a general protocol is as follows.
-
Materials:
-
MV4-11 human AML cells.
-
Immunocompromised mice (e.g., NOD/SCID or NSG).
-
Matrigel (or similar).
-
This compound formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of MV4-11 cells (typically 5-10 million cells) mixed with Matrigel into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
DNA Microarray Analysis
This technique is used to understand the global transcriptional effects of selective BD2 inhibition by this compound.
-
Materials:
-
HepG2 cells.
-
This compound.
-
RNA isolation kit.
-
cDNA synthesis kit.
-
Fluorescent dyes (e.g., Cy3 and Cy5).
-
Microarray slides.
-
Hybridization and wash buffers.
-
Microarray scanner.
-
Data analysis software.
-
-
Procedure:
-
Culture HepG2 cells and treat with a physiologically relevant concentration of this compound or a vehicle control for a specified time.
-
Isolate total RNA from the cells and assess its quality and quantity.
-
Synthesize cDNA from the RNA, incorporating aminoallyl-dUTP.
-
Label the cDNA with fluorescent dyes (e.g., Cy3 for control and Cy5 for this compound-treated).
-
Hybridize the labeled cDNA to a microarray slide.
-
Wash the slide to remove unbound cDNA.
-
Scan the microarray to detect the fluorescence intensity at each spot.
-
Extract and normalize the data.
-
Perform statistical analysis to identify differentially expressed genes.
-
Conduct pathway analysis to understand the biological implications of the gene expression changes.
-
Development and Future Directions
As of the latest available information, there are no registered clinical trials for this compound. The development of selective BET BD2 inhibitors is an active area of research, and further preclinical studies are likely required before this compound or analogous compounds can advance to clinical evaluation. Future research will likely focus on:
-
Comprehensive preclinical characterization of the pharmacokinetic and pharmacodynamic properties of this compound.
-
In-depth investigation of the molecular mechanisms underlying its anti-tumor activity across a wider range of cancer types.
-
Evaluation of this compound in combination with other anti-cancer agents to explore potential synergistic effects.
-
Progression towards Investigational New Drug (IND)-enabling studies to support a first-in-human clinical trial, should further preclinical data prove positive.
The selective targeting of BET BD2 with compounds like this compound represents a promising strategy to enhance the therapeutic window of BET inhibition. Continued research and development are crucial to unlocking the full therapeutic potential of this approach in oncology and beyond.
References
- 1. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells | PLOS One [journals.plos.org]
- 2. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, structural insight, and bioactivities of this compound as a selective inhibitor of the second bromodomains of BET proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current advances on the development of BET inhibitors: insights from computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the BD2 Selectivity of BY27
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BY27, a potent and selective small molecule inhibitor targeting the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. The selective inhibition of BD2 is a promising therapeutic strategy, potentially offering an improved safety profile over pan-BET inhibitors by mitigating toxicities associated with first bromodomain (BD1) inhibition.[1] This document details the quantitative selectivity profile of this compound, the molecular basis for this selectivity, its impact on cellular signaling, and the experimental protocols used for its characterization.
Quantitative Data on this compound Selectivity
This compound demonstrates significant selectivity for the BD2 domain across the BET family proteins (BRD2, BRD3, BRD4, and BRDT).[2][3] This selectivity is quantified through various in vitro binding and inhibition assays, with the resulting IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values summarized below.
Table 1: Inhibitory Activity (IC50) of this compound Against BET Bromodomains
| Family | Bromodomain | IC50 (nM) | Selectivity (BD1/BD2 fold) |
|---|---|---|---|
| BET | BRD2-BD1 | 1800 | 38 |
| BRD2-BD2 | 47 | ||
| BRD3-BD1 | 890 | 5 | |
| BRD3-BD2 | 178 | ||
| BRD4-BD1 | 1100 | 7 | |
| BRD4-BD2 | 157 | ||
| BRDT-BD1 | 3800 | 21 | |
| BRDT-BD2 | 180 |
Note: Data compiled from available scientific literature. The selectivity fold is calculated as IC50 (BD1) / IC50 (BD2).[2]
Table 2: Binding Affinity (Ki) of this compound for BET Bromodomains
| Target | Ki (nM) |
|---|---|
| BRD2 BD1 | 95.5 |
| BRD2 BD2 | 3.1 |
| BRD3 BD1 | 77.9 |
| BRD3 BD2 | 5.3 |
| BRD4 BD2 | 7.3 |
Note: Data sourced from publicly available information.[1]
Table 3: In Vivo Efficacy of this compound
| Model | Treatment Dose | Tumor Growth Inhibition (%) |
|---|---|---|
| MV4-11 Xenograft | 100 mg/kg, p.o., q.d. | 67 |
Note: Data represents the anti-tumor activity of this compound in a mouse xenograft model of acute myeloid leukemia.[4]
Molecular Mechanism of BD2 Selectivity
The preferential binding of this compound to BD2 is attributed to a unique molecular interaction within the acetyl-lysine binding pocket. High-resolution co-crystal structures have revealed that the triazole group of this compound, in conjunction with specific amino acid residues (H433 and N429) and water molecules in the BRD2 BD2 binding pocket, forms a distinct water-bridged hydrogen-bonding network.[5][6] This network is responsible for the enhanced binding affinity and selectivity for BD2 over the structurally similar BD1 domain.[5]
Signaling Pathway Inhibition
BET proteins are critical epigenetic "readers" that regulate gene transcription. They bind to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to gene promoters, which in turn promotes the expression of key oncogenes such as c-MYC.[1][5] By selectively and competitively binding to the BD2 domain, this compound disrupts the interaction between BET proteins and chromatin. This leads to the downregulation of target oncogenes, representing the primary mechanism of its anti-tumor activity.[1]
Caption: Mechanism of BET protein-mediated transcription and its selective inhibition by this compound.
Experimental Protocols
The characterization of this compound's binding affinity and selectivity relies on robust in vitro assays. The most common methods employed are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaScreen, and Fluorescence Polarization (FP) assays.[2][4][7]
4.1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the ability of a compound to disrupt the interaction between a BET bromodomain and a histone peptide ligand.
-
Principle: TR-FRET detects energy transfer between a donor fluorophore (e.g., Terbium-labeled antibody) bound to the bromodomain and an acceptor fluorophore (e.g., fluorescently labeled histone peptide). Inhibition of this interaction by an inhibitor like this compound leads to a decrease in the FRET signal.[8]
-
Materials:
-
Recombinant His-tagged BET bromodomain protein (BD1 or BD2).
-
Biotinylated acetylated histone peptide.
-
Europium or Terbium-labeled anti-His antibody (donor).
-
Streptavidin conjugated to an acceptor fluorophore (e.g., d2).
-
This compound compound serially diluted in DMSO.
-
Assay buffer.
-
-
Procedure:
-
Add 5 µL of serially diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the BET bromodomain protein and the biotinylated histone peptide complex.
-
Incubate at room temperature for 30 minutes.
-
Add 5 µL of the detection mix (e.g., Terbium-labeled anti-His antibody and Streptavidin-d2).
-
Incubate the plate at room temperature for 60 minutes in the dark.[2]
-
Measure the TR-FRET signal using a plate reader (excitation at 340 nm, emission at 615 nm for the donor and 665 nm for the acceptor).[2]
-
Calculate the ratio of acceptor to donor emission and determine IC50 values from dose-response curves.
-
4.2 AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay also measures the displacement of a ligand from the bromodomain.
-
Principle: Laser excitation of a Donor bead generates singlet oxygen, which travels to an Acceptor bead in close proximity (~200 nm), triggering a chemiluminescent signal. If this compound displaces the biotinylated histone peptide from the GST-tagged bromodomain, the beads are separated, and the signal is lost.[9][10]
-
Materials:
-
GST-tagged BET bromodomain protein (BD1 or BD2).
-
Biotinylated acetylated histone H4 peptide.
-
Streptavidin-coated Donor beads.
-
Anti-GST coated Acceptor beads.
-
This compound compound serially diluted in DMSO.
-
Assay buffer.
-
-
Procedure:
-
Incubate the GST-tagged bromodomain protein with varying concentrations of this compound in a 384-well plate.
-
Add the biotinylated histone peptide to the wells.
-
Add anti-GST Acceptor beads and incubate.
-
Add Streptavidin Donor beads under subdued light.[2]
-
Incubate the plate in the dark at room temperature for 60-90 minutes.
-
Read the AlphaScreen signal on an EnVision or similar plate reader.[2]
-
Determine IC50 values from the resulting dose-response curves.
-
4.3 Fluorescence Polarization (FP) Binding Assay
This method measures changes in the rotation of a fluorescently labeled probe upon binding to a protein.
-
Principle: A small, fluorescently labeled probe tumbles rapidly in solution, resulting in low polarization. When bound to a larger protein (the bromodomain), its rotation slows, increasing polarization. A competitive inhibitor like this compound will displace the probe, causing a decrease in polarization.
-
Materials:
-
Recombinant BET bromodomain protein (BD1 or BD2).
-
Fluorescently labeled probe (e.g., a derivative of a known pan-BET inhibitor).
-
This compound compound serially diluted in DMSO.
-
Assay buffer.
-
Black, low-volume 384-well plates.
-
-
Procedure:
-
Dispense assay buffer into the wells of the plate.
-
Add the fluorescent probe at a fixed concentration.
-
Add the recombinant BET bromodomain protein.
-
Add the serially diluted this compound or vehicle control.
-
Incubate the plate at room temperature for 30 minutes to reach equilibrium.[4]
-
Measure the fluorescence polarization using a plate reader with appropriate filters.[4]
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.[4]
-
Experimental and Logical Workflows
Visualizing the workflow for inhibitor characterization provides a clear sequence of the experimental process.
Caption: Generalized experimental workflow for the characterization of a selective inhibitor like this compound.
Caption: A simplified workflow for the AlphaScreen assay to determine this compound's inhibitory activity.
Conclusion
This compound is a well-characterized small molecule that exhibits potent and selective inhibition of the second bromodomain of BET proteins.[1][2][5] Its selectivity is rooted in a specific hydrogen-bonding network within the BD2 binding pocket.[5] Through the disruption of BET protein binding to chromatin, this compound effectively downregulates the transcription of key oncogenes, demonstrating significant anti-tumor activity in preclinical models.[1][4] The robust experimental methodologies outlined in this guide, such as TR-FRET and AlphaScreen, are crucial for quantifying its selectivity profile. The data strongly support the continued investigation of selective BD2 inhibition as a promising therapeutic strategy in oncology and other BET-associated diseases.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Binding Assays for Bromodomain Proteins: Their Utility in Drug Discovery in Oncology and Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Acetyl-lysine Binding Site of Bromodomain-Containing Protein 4 (BRD4) Interacts with Diverse Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
structural insights into BY27 binding to BRD4
A Technical Guide to the Structural Insights into BY27 Binding to the Second Bromodomain of BRD4
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are key epigenetic readers that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene transcription.[1] BRD4 contains two tandem bromodomains, BD1 and BD2, which are attractive targets for therapeutic intervention in oncology and inflammatory diseases.[2] While many inhibitors target both bromodomains, there is a growing interest in developing selective inhibitors for either BD1 or BD2 to achieve more specific therapeutic effects with an improved safety profile.[1] The small molecule this compound has been identified as a potent and selective inhibitor of the second bromodomain (BD2) of BET proteins, including BRD4.[1][3] This technical guide provides a comprehensive overview of the structural basis for this compound's interaction with BRD4, leveraging crystallographic data from the highly homologous BRD2-BD2, alongside quantitative binding data and detailed experimental protocols.
Data Presentation
Quantitative Binding Affinity of this compound for BRD4 Bromodomains
The binding affinity of this compound for the first and second bromodomains of BRD4 has been determined, highlighting its selectivity for BD2. The dissociation constants (Kd) are summarized in the table below.
| Target | Kd (nM) | Selectivity (BD1/BD2) |
| BRD4 BD1 | 26 | ~7.4-fold |
| BRD4 BD2 | 3.5 |
Data sourced from MedchemExpress.[1]
Crystallographic Data for this compound in Complex with a Homologous Bromodomain
To date, a crystal structure of this compound in complex with human BRD4-BD2 has not been deposited in the Protein Data Bank (PDB). However, the crystal structure of this compound bound to the highly homologous second bromodomain of BRD2 (PDB ID: 6K04) provides critical insights into the binding mode and the structural basis for its BD2 selectivity.[1][3]
| PDB ID | Complex | Resolution (Å) | Space Group | Unit Cell Dimensions (a, b, c in Å) | R-work |
| 6K04 | BRD2 BD2 bound to this compound | 1.25 | P 21 21 2 | 71.78, 52.60, 32.06 | 0.168 |
Data from Chen et al., 2019.[1]
Structural Insights into this compound Binding
Analysis of the co-crystal structure of this compound with BRD2-BD2 reveals key interactions that contribute to its high affinity and selectivity. The triazole group of this compound plays a crucial role in establishing a water-bridged hydrogen-bonding network with residues H433 and N429 within the BRD2-BD2 binding pocket.[3] This specific network is a key determinant of its selectivity for the second bromodomain of BET proteins.[3]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the binding of this compound to BRD4 are provided below.
Protein Expression and Purification of BRD4 Bromodomains
The first bromodomain (BD1) and the second bromodomain (BD2) of human BRD4 are typically expressed in Escherichia coli with an N-terminal 6x His-tag.
-
Cloning: The gene fragments corresponding to BRD4-BD1 and BRD4-BD2 are cloned into a pET28a expression vector.
-
Expression: The constructs are transformed into E. coli BL21 (DE3) cells. Cultures are grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 400 µM IPTG, and the cultures are incubated for 14-16 hours at 16°C.[4]
-
Purification:
-
Cells are harvested by centrifugation and lysed.
-
The protein is first purified by nickel affinity chromatography (HisTrap FF, GE Healthcare).[4]
-
The His-tag is typically removed by protease cleavage.
-
Further purification is achieved by gel-filtration chromatography on a Superdex 75 column (GE Healthcare).[4]
-
Binding Affinity Determination (AlphaLISA Assay)
The AlphaLISA (Amplified Luminescent Proximity Homestead Assay) is a bead-based immunoassay used to determine the binding affinity of inhibitors.
-
Reagents:
-
GST-tagged BRD4 BD1 or BD2 protein
-
Biotinylated histone H4 peptide (acetylated)
-
Streptavidin-coated Donor beads
-
Anti-GST coated Acceptor beads
-
This compound inhibitor at various concentrations
-
Assay buffer
-
-
Procedure:
-
The GST-tagged BRD4 protein is incubated with varying concentrations of this compound in a 384-well plate.[1]
-
The biotinylated histone peptide is added to the wells.[1]
-
Anti-GST Acceptor beads are added, and the plate is incubated.[1]
-
Streptavidin Donor beads are added, and the plate is incubated in the dark.[1]
-
The plate is read on an AlphaScreen-compatible plate reader.[1]
-
-
Data Analysis: The signal decreases as the inhibitor competes with the histone peptide for binding to the bromodomain. The IC50 value is calculated by fitting the data to a dose-response curve.[1]
X-ray Crystallography of this compound-Bromodomain Complex
The following protocol is based on the methodology used for the crystallization of the this compound-BRD2 BD2 complex.[1]
-
Complex Formation:
-
Crystallization Screening:
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-frozen in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved by molecular replacement and refined.
-
Mandatory Visualizations
Signaling Pathway of BRD4 Inhibition
BRD4 acts as a scaffold to recruit transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to acetylated chromatin, thereby promoting the transcription of target genes such as c-Myc.[5][6] BET inhibitors like this compound competitively bind to the bromodomains of BRD4, displacing it from chromatin and subsequently downregulating the expression of these target genes.[5]
Caption: Signaling pathway of BRD4 and its inhibition by this compound.
Experimental Workflow for Crystallography
The general workflow for determining the crystal structure of a protein-ligand complex involves several key stages, from protein production to structure determination.
Caption: Experimental workflow for X-ray crystallography.
Logical Relationship of BRD4 Bromodomain Selectivity
The development of bromodomain inhibitors has progressed from pan-BET inhibitors to more selective molecules targeting either BD1 or BD2, which may offer improved therapeutic profiles.
Caption: Classification of BET inhibitors based on selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery, structural insight, and bioactivities of this compound as a selective inhibitor of the second bromodomains of BET proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Mechanistic Analysis of the Role of Bromodomain-containing Protein 4 (BRD4) in BRD4-NUT Oncoprotein-induced Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of p27 in the Regulation of MYC-Driven Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MYC family of proto-oncogenes, particularly c-MYC, are potent drivers of tumorigenesis and are deregulated in a significant percentage of human cancers.[1] These transcription factors orchestrate a wide range of cellular processes, including proliferation, growth, metabolism, and apoptosis.[1][2] Given their central role in cancer, significant efforts have been made to develop therapeutic strategies to inhibit MYC's oncogenic functions.[1][3] One of the key regulatory networks that intersects with MYC signaling is the CDK2/p27/SKP2 axis, which plays a critical role in cell cycle control.[2][4] This technical guide provides an in-depth analysis of the effect of the cyclin-dependent kinase inhibitor p27 (also known as p27KIP1) on MYC-driven cancers, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.
Quantitative Data Summary
The interplay between MYC and p27 is complex and context-dependent. The following tables summarize key quantitative findings from various studies that shed light on this relationship.
| Cell Line/Model | Experimental Condition | Quantitative Finding | Reference |
| Immortal Rat Fibroblasts | Ectopic p27 expression | p27 inhibited Cyclin E/CDK2 kinase activity but did not prevent MYC-induced G1 to S phase transit. | [5] |
| Human Breast Epithelial Cells | Ectopic p27 expression | p27 inhibited G2 to S transit and endo-reduplication at lower MYC levels, but not at higher MYC levels. | [5] |
| Human Leukemia K562 Cells | Conditional p27 expression | Induction of p27 resulted in erythroid differentiation and G1 arrest. | [6] |
| Human Leukemia K562 Cells | p27 induction followed by MYC activation | MYC activation inhibited p27-mediated erythroid differentiation without reversing the G1 arrest. | [6] |
| Cancer Type | Biomarker | Correlation | Significance | Reference |
| Various Human Cancers | MYC expression | Overexpressed in up to 70% of human cancers. | Major cancer driver. | [1][7] |
| Breast, Prostate, Lung, Ovarian Cancer | MYC deregulation | Key driver of tumorigenesis. | "Most wanted" therapeutic target. | [8] |
| Metastatic Triple-Negative Breast Cancer (TNBC) | High MYC expression | Significantly more likely to respond to Dinaciclib (CDK1/2/5/9 inhibitor) and Pembrolizumab (anti-PD1) combination therapy. | First trial to demonstrate MYC-selectivity in breast cancer treatment. | [9] |
Experimental Protocols
Understanding the methodologies used to investigate the MYC-p27 axis is crucial for interpreting the data and designing future experiments. Below are detailed protocols for key experimental techniques cited in the literature.
1. Cell Culture and Transfection
-
Cell Lines: Immortalized rat fibroblasts, human breast epithelial cell lines (e.g., MCF-7), and human leukemia K562 cells are commonly used models.[5][6][10]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For ectopic expression of p27 or MYC, plasmid DNA is introduced into cells using standard transfection reagents like Lipofectamine or by electroporation, following the manufacturer's instructions. Stable cell lines can be generated by selecting for antibiotic resistance.
2. Western Blotting
-
Purpose: To detect and quantify the protein levels of MYC, p27, cyclins, CDKs, and other proteins of interest.
-
Protocol:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-50 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
3. Kinase Assays
-
Purpose: To measure the enzymatic activity of cyclin-CDK complexes.
-
Protocol (for Cyclin E/CDK2):
-
Immunoprecipitate Cyclin E or CDK2 from cell lysates using specific antibodies.
-
Wash the immunoprecipitates extensively.
-
Resuspend the beads in kinase assay buffer containing a histone H1 substrate and [γ-32P]ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and visualize the phosphorylated histone H1 by autoradiography.
-
4. Cell Cycle Analysis
-
Purpose: To determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Protocol:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells and resuspend in PBS containing RNase A and propidium (B1200493) iodide (PI).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
5. Differentiation Assays
-
Purpose: To assess the differentiation status of cells, particularly in leukemia models.
-
Protocol (for Erythroid Differentiation):
-
Induce differentiation in K562 cells (e.g., by p27 expression).[6]
-
Stain cells with benzidine (B372746) solution to detect hemoglobin-producing cells.
-
Count the percentage of blue (benzidine-positive) cells under a microscope.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and logical relationships governing the MYC-p27 interaction.
Figure 1: The MYC/p27 signaling axis in cell cycle control.
Figure 2: A generalized experimental workflow for studying p27's effect.
Discussion and Future Directions
The relationship between MYC and p27 is a classic example of oncogenic signaling overriding tumor-suppressive checkpoints. MYC promotes cell cycle progression by upregulating cyclins and CDKs while simultaneously orchestrating the downregulation and degradation of p27.[4][11] It achieves this through multiple mechanisms: transcriptional repression of the p27 gene, sequestration of p27 by Cyclin D/CDK4 complexes, and induction of the E3 ubiquitin ligase component SKP2, which targets phosphorylated p27 for proteasomal degradation.[2][4][11]
Conversely, p27 can antagonize MYC's functions. Elevated p27 levels can induce cell cycle arrest and, in some cellular contexts, promote differentiation.[6] However, the ability of p27 to restrain MYC-driven proliferation is often overcome in cancer cells due to the multifaceted ways in which MYC suppresses p27.[5]
The development of therapeutic strategies that can restore p27 function or mimic its effects represents a promising avenue for treating MYC-driven cancers. This could involve direct inhibition of CDK2 or the SCF-SKP2 complex, or the development of small molecules that stabilize p27. Furthermore, the finding that high MYC expression sensitizes some cancers to CDK inhibitors highlights the potential for synthetic lethality approaches.[9]
Future research should focus on elucidating the precise contexts in which p27 can effectively counteract MYC's oncogenic activity and on identifying druggable nodes within the MYC-p27 network to develop novel and effective cancer therapies.
References
- 1. Frontiers | Strategies to target the cancer driver MYC in tumor cells [frontiersin.org]
- 2. MYC Modulation around the CDK2/p27/SKP2 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MYC can enforce cell cycle transit from G1 to S and G2 to S, but not mitotic cellular division, independent of p27-mediated inihibition of cyclin E/CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myc inhibits p27-induced erythroid differentiation of leukemia cells by repressing erythroid master genes without reversing p27-mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Results from phase I clinical trial of the first drug to successfully inhibit the MYC protein, which drives many common cancers – Peptomyc [peptomyc.com]
- 9. mycimmune.org [mycimmune.org]
- 10. Phosphorylated Hsp27 promotes adriamycin resistance in breast cancer cells through regulating dual phosphorylation of c-Myc [pubmed.ncbi.nlm.nih.gov]
- 11. Myc stimulates cell cycle progression through the activation of Cdk1 and phosphorylation of p27 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of BY27: A Selective BET Bromodomain Inhibitor with Potent Anti-Cancer Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data supporting the anti-cancer activity of BY27, a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and epigenetic therapeutics.
Executive Summary
This compound demonstrates significant anti-cancer potential through its selective inhibition of BET BD2, leading to the downregulation of key oncogenes, most notably c-Myc. This targeted action induces cell cycle arrest and apoptosis in cancer cells. Preclinical in vitro and in vivo studies have showcased its potent anti-proliferative effects in various cancer models, particularly in hematological malignancies. This document details the quantitative metrics of this compound's activity, comprehensive experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Quantitative Data Summary
The anti-cancer efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.
Table 1: In Vitro Anti-Proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Parameter | Value |
| MM1.S | Multiple Myeloma | CCK8 | IC50 | 16.7 nM |
| MV4-11 | Acute Myeloid Leukemia | CCK8 | IC50 | 27 nM |
| MV4-11 | Acute Myeloid Leukemia | Cell Viability | GI50 | 0.49 µM |
| HepG2 | Hepatocellular Carcinoma | Cell Viability | GI50 | > 10 µM |
IC50 (Half-maximal inhibitory concentration) and GI50 (Half-maximal growth inhibition) values indicate the concentration of this compound required to inhibit 50% of cell proliferation or growth.
Table 2: In Vivo Efficacy of this compound in a Mouse Xenograft Model
| Cancer Model | Treatment | Dose & Schedule | Outcome |
| MV4-11 Xenograft | This compound | 100 mg/kg, p.o., q.d. | 67% Tumor Growth Inhibition |
This study highlights the significant anti-tumor activity of this compound when administered orally in a preclinical model of acute myeloid leukemia.
Mechanism of Action: Signaling Pathway
This compound exerts its anti-cancer effects by selectively targeting the second bromodomain (BD2) of BET proteins. This disrupts the interaction between BET proteins and acetylated histones on the chromatin, leading to a cascade of events culminating in cancer cell death.
Figure 1. Mechanism of action of this compound leading to cancer cell death.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Cell Viability (MTT) Assay
This protocol outlines the determination of the anti-proliferative effect of this compound on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell lines (e.g., MV4-11, MM1.S)
-
Complete cell culture medium
-
This compound compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (e.g., from 1 nM to 10 µM) and a vehicle control (DMSO) for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 values.
Figure 2. Workflow for the MTT cell viability assay.
Western Blot for c-Myc Downregulation
This protocol is for the detection of changes in c-Myc protein levels following this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse this compound-treated and control cells in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Probe for a loading control (e.g., β-actin) to ensure equal protein loading.
Cell Cycle Analysis by Propidium (B1200493) Iodide Staining
This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
This compound-treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 1x10^6 cells by trypsinization (for adherent cells) or centrifugation.
-
Wash the cells with PBS and fix by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol is for the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (including Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
MV4-11 Mouse Xenograft Model
This protocol outlines the in vivo evaluation of this compound's anti-tumor efficacy in an acute myeloid leukemia xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG, 6-8 weeks old)
-
MV4-11 human acute myeloid leukemia cells
-
Matrigel (optional)
-
This compound compound
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5-10 x 10^6 MV4-11 cells, optionally mixed with Matrigel, into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 100 mg/kg) or vehicle to the respective groups daily via oral gavage.
-
Measure tumor volume with calipers 2-3 times per week.
-
At the end of the study, calculate the percentage of tumor growth inhibition compared to the vehicle-treated group.
Figure 3. Workflow for the in vivo MV4-11 xenograft study.
Conclusion
The preclinical data for this compound strongly support its continued development as a promising anti-cancer agent. Its selective inhibition of BET BD2 provides a targeted approach to disrupt oncogenic signaling pathways in cancer cells. The potent in vitro and in vivo activity, particularly in models of hematological malignancies, warrants further investigation and progression towards clinical evaluation. The detailed protocols provided in this guide are intended to facilitate further research and validation of this compound's therapeutic potential.
Methodological & Application
Application Notes and Protocols for the Preclinical Evaluation of BY27, a Selective BET Bromodomain 2 (BD2) Inhibitor, in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are crucial epigenetic regulators involved in transcriptional activation. Their dysregulation is a key factor in the pathogenesis of various diseases, including cancer. While pan-BET inhibitors have demonstrated therapeutic potential, their clinical application has often been limited by dose-limiting toxicities. This has led to the development of domain-selective inhibitors. BY27 is a potent and selective small molecule inhibitor that specifically targets the second bromodomain (BD2) of BET proteins.[1] This selectivity may offer a wider therapeutic window by mitigating toxicities associated with the inhibition of the first bromodomain (BD1).[2]
This document provides a comprehensive overview of the preclinical evaluation of this compound, with a focus on its application in xenograft models. It includes available quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.
Data Presentation
The following tables summarize the available quantitative data for this compound and a comparable selective BD2 inhibitor, ABBV-744, to provide a broader context for its in vivo application.
Table 1: In Vitro Binding Affinity and Selectivity of this compound
| Target | Binding Assay Method | IC50 (nM) | Selectivity (BD1/BD2 Fold Difference) |
| BRD2 BD1 | Fluorescence Polarization | 1500 | 38-fold |
| BRD2 BD2 | Fluorescence Polarization | 39 | |
| BRD3 BD1 | Fluorescence Polarization | 480 | 5-fold |
| BRD3 BD2 | Fluorescence Polarization | 96 | |
| BRD4 BD1 | Fluorescence Polarization | 1100 | 7-fold |
| BRD4 BD2 | Fluorescence Polarization | 150 | |
| BRDT BD1 | Fluorescence Polarization | 2300 | 21-fold |
| BRDT BD2 | Fluorescence Polarization | 110 | |
| Data compiled from publicly available sources.[1] |
Table 2: In Vivo Efficacy of Selective BET BD2 Inhibitors in Xenograft Models
| Compound | Xenograft Model | Treatment and Dosage | Key Findings |
| This compound | MV4-11 (AML) | Not specified | 67% tumor growth inhibition. Less toxic than pan-BET inhibitors at high doses. |
| ABBV-744 | LNCaP (Prostate Cancer) | 4.7 mg/kg, oral gavage | Delayed tumor growth, equivalent to the MTD of the pan-BET inhibitor ABBV-075. |
| ABBV-744 | MDA-PCa-2b (Prostate Cancer) | 4.7 mg/kg, oral gavage | Equivalent or better antitumor activity compared to ABBV-075 at its MTD. |
| ABBV-744 | AML Models | Not specified | Tumor growth inhibition comparable to ABBV-075 but with an improved therapeutic index.[3] |
Signaling Pathway
Selective inhibition of the BET BD2 domain by this compound disrupts the interaction between BET proteins and acetylated histones at specific gene promoters. This leads to the downregulation of key oncogenes, such as c-MYC, and subsequent inhibition of cancer cell proliferation and survival pathways.
Caption: Simplified signaling pathway of this compound, a selective BET BD2 inhibitor.
Experimental Protocols
The following protocols provide a detailed methodology for evaluating the in vivo efficacy of this compound in a xenograft model using the MV4-11 acute myeloid leukemia (AML) cell line.
Cell Culture and Maintenance
-
Cell Line: MV4-11 (human biphenotypic B myelomonocytic leukemia).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Split the cells every 2-3 days to maintain an exponential growth phase. Ensure cell viability is >95% as determined by trypan blue exclusion before in vivo use.
Xenograft Model Establishment
-
Animal Strain: Immunodeficient mice, such as 6-8 week old female BALB/c nude or NOD/SCID mice.
-
Cell Preparation for Injection:
-
Harvest MV4-11 cells during their exponential growth phase.
-
Centrifuge the cells and resuspend the pellet in sterile, serum-free media or phosphate-buffered saline (PBS).
-
Perform a cell count and viability assessment.
-
On ice, mix the cell suspension with an equal volume of Matrigel® to a final concentration of 5 x 10^6 to 10 x 10^7 cells per 100-200 µL.
-
-
Tumor Implantation:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Shave and sterilize the right flank of each mouse.
-
Subcutaneously inject 100-200 µL of the cell/Matrigel suspension into the prepared flank using a 27-gauge needle.
-
Monitor the animals for tumor growth.
-
This compound Treatment Protocol
-
Tumor Growth Monitoring:
-
Once tumors are palpable, measure their dimensions (length and width) twice weekly using digital calipers.
-
Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
-
-
Drug Formulation and Administration:
-
Note: The specific dosage and formulation for this compound are not publicly available. The following is a representative protocol based on similar compounds like ABBV-744.
-
Formulation: Prepare the this compound formulation for oral administration. A common vehicle for similar compounds consists of 2% DMSO, 30% PEG400, and 68% Phosal-50 PG.[4] The final concentration should be calculated based on the desired dosage and the average body weight of the mice.
-
Dosage: A dose-response study should be conducted to determine the optimal therapeutic dose. Based on data from similar BD2 inhibitors, a starting dose in the range of 5-50 mg/kg could be explored.
-
Administration: Administer the formulated this compound or vehicle control to the respective groups via oral gavage. The administration frequency would typically be once or twice daily for a predetermined period (e.g., 21-28 days).
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and body weights twice weekly throughout the study.
-
Monitor the animals for any signs of toxicity (e.g., changes in behavior, weight loss, ruffled fur).
-
The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or after the completion of the treatment course.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis
-
Tumor Growth Inhibition (TGI): Calculate the percentage of TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the differences in tumor growth between the treated and control groups.
-
Toxicity Assessment: Evaluate toxicity by comparing body weight changes between the groups and noting any clinical signs of adverse effects.
Experimental Workflow Visualization
Caption: Experimental workflow for a this compound xenograft study.
Conclusion
This compound is a promising selective BET BD2 inhibitor with demonstrated anti-tumor activity in preclinical models. The protocols and data presented here provide a framework for researchers to design and execute in vivo studies to further investigate the therapeutic potential of this compound and other selective BD2 inhibitors. Further studies are warranted to establish a comprehensive pharmacokinetic and pharmacodynamic profile and to optimize dosing and treatment schedules for potential clinical translation.
References
Determining the IC50 of BY27 in Cellular Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BY27 is a potent and selective small molecule inhibitor targeting the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4. BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By selectively binding to the BD2 domain, this compound disrupts the interaction between BET proteins and acetylated histones on the chromatin. This targeted inhibition leads to the downregulation of key oncogenes, such as c-Myc, ultimately inducing cell cycle arrest and apoptosis in cancer cells. Unlike pan-BET inhibitors that target both BD1 and BD2, the selectivity of this compound for BD2 may offer a more refined therapeutic window with a potentially different side-effect profile.
The half-maximal inhibitory concentration (IC50) is a critical parameter for characterizing the potency of a compound. It represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. Determining the IC50 of this compound is a fundamental step in preclinical drug development to assess its anti-cancer efficacy and to guide further studies. This document provides detailed protocols for determining the IC50 of this compound in various cancer cell lines using common cell viability assays.
Data Presentation
The following table summarizes a reported IC50 value for this compound in a specific cancer cell line. It is important to note that IC50 values are highly dependent on the cell line, assay type, and experimental conditions. Researchers should determine the IC50 for this compound in their specific cell line of interest.
| Cell Line | Cancer Type | Assay Type | Incubation Time | Reported IC50 (nM) |
| MM.1S | Multiple Myeloma | Cell Viability (CCK-8) | 4 days | 16.7 |
Signaling Pathway of this compound
This compound exerts its effect by selectively inhibiting the second bromodomain (BD2) of BET proteins. This prevents the recruitment of transcriptional machinery to chromatin, leading to the downregulation of target oncogenes.
Experimental Protocols
The following are detailed protocols for determining the IC50 of this compound using common cell viability assays. It is recommended to perform a dose-response curve to determine the optimal concentration range for your specific cell line. A good starting point for a dose-response experiment is a wide range from low nanomolar (nM) to low micromolar (µM) concentrations, for instance, 1 nM to 10 µM.
Protocol 1: MTT Assay for Adherent Cells
This protocol is adapted from standard MTT assay procedures. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Adherent cancer cell line of interest
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Resazurin (B115843) (AlamarBlue) Assay
The resazurin assay is a fluorometric method to quantify the number of viable, metabolically active cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Cancer cell line of interest
-
96-well black, clear-bottom plates
-
Resazurin solution
-
Multichannel pipette
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT Assay protocol.
-
Resazurin Addition:
-
After the desired incubation period with this compound, add resazurin solution to each well to a final concentration of 10% of the well volume.
-
Incubate for 1-4 hours at 37°C, protected from light. Incubation time may need to be optimized for your specific cell line.
-
-
Data Acquisition:
-
Measure fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Experimental Workflow
The general workflow for determining the IC50 of this compound is outlined below.
Data Analysis and Interpretation
-
Calculate Percent Viability:
-
Subtract the average absorbance/fluorescence of the no-cell control from all other values.
-
Normalize the data to the vehicle control by setting the average of the vehicle control as 100% viability.
-
Calculate the percent viability for each this compound concentration: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
-
Plot Dose-Response Curve:
-
Plot the percent viability against the logarithm of the this compound concentration.
-
-
Determine IC50:
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve (variable slope) to the data.
-
The IC50 is the concentration of this compound that corresponds to 50% cell viability on the fitted curve.
-
Software such as GraphPad Prism or R can be used for this analysis.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding, Pipetting errors, Edge effects | Ensure a single-cell suspension, Use calibrated pipettes, Avoid using the outermost wells of the plate. |
| Unexpected cytostatic effect instead of apoptosis | Concentration of this compound may be inducing cell cycle arrest | Increase the concentration of this compound and/or incubation time, Analyze cell cycle distribution using flow cytometry. |
| Low signal or no dose-response | Cell line is resistant to this compound, Incorrect assay choice, this compound degradation | Test a wider range of concentrations, Use an orthogonal cell viability assay, Prepare fresh dilutions of this compound for each experiment. |
This document provides a comprehensive guide for determining the IC50 of this compound in cellular assays. Adherence to these protocols and careful data analysis will yield reliable and reproducible results, which are essential for the continued development of this promising therapeutic agent.
Application Notes and Protocols for Studying Transcriptional Regulation Using Saccharomyces cerevisiae Strain BY4741
Audience: Researchers, scientists, and drug development professionals.
Note: The initially specified yeast strain "BY27" could not be identified in publicly available databases or scientific literature. It is presumed to be a typographical error. These application notes are based on the widely used and well-characterized Saccharomyces cerevisiae strain BY4741 , which belongs to the popular "BY" series derived from S288C. This strain is a cornerstone for functional genomics and studies of transcriptional regulation.
Introduction to Saccharomyces cerevisiae BY4741 in Transcriptional Regulation Studies
Saccharomyces cerevisiae, or budding yeast, is a premier eukaryotic model organism for dissecting fundamental cellular processes, including the intricate mechanisms of transcriptional regulation. Its genetic tractability, rapid growth, and the availability of a vast toolkit of molecular techniques make it an invaluable system for researchers.
The BY4741 strain is a haploid laboratory strain derived from S288C, the strain used for the systematic sequencing of the yeast genome. Its well-defined genetic background and auxotrophic markers make it highly suitable for a wide range of molecular biology applications, particularly those involving plasmid-based reporter assays and gene deletions.
Genotype of BY4741:
MATa his3Δ1 leu2Δ0 met15Δ0 ura3Δ0[1][2][3][4]
This genotype indicates that BY4741 is of the 'a' mating type and has deletions in the HIS3, LEU2, MET15, and URA3 genes, making it auxotrophic for histidine, leucine, methionine, and uracil. These auxotrophies are commonly used as selectable markers for plasmid transformation.
Applications in Transcriptional Regulation
The BY4741 strain can be employed in a multitude of assays to investigate how gene expression is controlled.
Reporter Gene Assays
Reporter gene assays are a fundamental tool for quantifying the activity of a promoter or the effect of cis-regulatory elements in response to various stimuli or genetic modifications. A promoter of interest is cloned upstream of a reporter gene (e.g., lacZ encoding β-galactosidase) in a plasmid, which is then transformed into BY4741. The activity of the reporter protein is then measured as a proxy for the promoter's transcriptional activity.[5][6][7][8][9]
Yeast One-Hybrid (Y1H) System
The Y1H system is a powerful genetic method for identifying and characterizing protein-DNA interactions.[10][11][12][13] A known DNA sequence (the "bait") is cloned upstream of a reporter gene in a yeast strain. A library of cDNAs encoding potential DNA-binding proteins (the "prey"), fused to a transcriptional activation domain, is then transformed into this strain. An interaction between the bait DNA and a prey protein will activate the expression of the reporter gene, allowing for the identification of the DNA-binding protein.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the in vivo association of a specific protein with a particular DNA region.[14][15][16][17] Cells are treated with a cross-linking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and can be identified by PCR, qPCR, or sequencing (ChIP-seq).
Transcriptome Analysis (RNA-seq)
RNA sequencing (RNA-seq) provides a comprehensive and quantitative view of the transcriptome. BY4741 can be subjected to various experimental conditions (e.g., drug treatment, genetic mutation), and the resulting changes in global gene expression can be analyzed by extracting total RNA and performing high-throughput sequencing.[18][19] This allows for the identification of entire pathways and gene networks that are transcriptionally regulated.
Data Presentation
Quantitative data from these experiments should be structured for clarity and ease of comparison.
Table 1: Example Data from a β-Galactosidase Reporter Assay
| Condition | Promoter Construct | Replicate 1 (Miller Units) | Replicate 2 (Miller Units) | Replicate 3 (Miller Units) | Mean ± SD |
| Untreated | P_geneX_-lacZ | 15.2 | 16.5 | 14.8 | 15.5 ± 0.85 |
| Drug A | P_geneX_-lacZ | 158.3 | 162.1 | 155.9 | 158.8 ± 3.1 |
| Untreated | P_geneY_-lacZ | 22.4 | 21.9 | 23.1 | 22.5 ± 0.6 |
| Drug A | P_geneY_-lacZ | 25.1 | 24.5 | 25.8 | 25.1 ± 0.65 |
Table 2: Yeast One-Hybrid (Y1H) Interaction Summary
| Bait DNA Sequence | Prey Protein | Reporter Gene 1 (HIS3) Growth | Reporter Gene 2 (lacZ) Activity (Miller Units) | Interaction Strength |
| Promoter X | TF-A | +++ | 250.4 | Strong |
| Promoter X | TF-B | - | 5.2 | None |
| Promoter Y | TF-A | - | 6.1 | None |
| Promoter Y | TF-C | + | 45.7 | Weak |
Table 3: ChIP-qPCR Analysis of Transcription Factor Binding
| Gene Promoter | Antibody | % Input (IP/Total Input) | Fold Enrichment (vs. No-Ab Control) |
| Gene A | Anti-TF1 | 1.5% | 30.0 |
| Gene A | No-Ab Control | 0.05% | 1.0 |
| Gene B (Negative Control) | Anti-TF1 | 0.06% | 1.2 |
| Gene B (Negative Control) | No-Ab Control | 0.05% | 1.0 |
Table 4: Differential Gene Expression from RNA-seq Analysis
| Gene ID | Gene Name | log2(Fold Change) (Treated/Control) | p-value | q-value (FDR) | Regulation |
| YBR020W | HSP12 | 3.45 | 1.2e-8 | 5.6e-7 | Up-regulated |
| YAL003W | EFB1 | -2.18 | 5.6e-6 | 2.1e-5 | Down-regulated |
| YGR192C | TDH3 | 0.05 | 0.89 | 0.95 | No Change |
Experimental Protocols
High-Efficiency Yeast Transformation (Lithium Acetate (B1210297)/PEG Method)[21][22][23][24]
-
Inoculate 5 mL of YPD medium with a single colony of BY4741 and grow overnight at 30°C with shaking.
-
Dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.5-0.7.
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cells with 25 mL of sterile water and centrifuge again.
-
Resuspend the cell pellet in 1 mL of 100 mM Lithium Acetate (LiAc).
-
In a microfuge tube, mix 100 µL of the competent cells with 0.1-1 µg of plasmid DNA and 50 µg of single-stranded carrier DNA (e.g., salmon sperm DNA).
-
Add 600 µL of sterile 40% Polyethylene Glycol (PEG) 3350 in 100 mM LiAc. Vortex to mix.
-
Incubate at 30°C for 30 minutes with shaking.
-
Heat shock the cells at 42°C for 15-20 minutes.
-
Pellet the cells by centrifugation at 8,000 x g for 1 minute.
-
Resuspend the cell pellet in 200 µL of sterile water.
-
Plate the cell suspension onto the appropriate synthetic defined (SD) dropout medium to select for transformants.
-
Incubate the plates at 30°C for 2-4 days until colonies appear.
Quantitative β-Galactosidase Assay (Liquid Culture)[25][26][27]
-
Grow 5 mL cultures of the yeast transformants in selective medium overnight at 30°C.
-
Inoculate fresh 5 mL cultures and grow to an OD₆₀₀ of 0.5-0.8.
-
Record the exact OD₆₀₀ of each culture.
-
Pellet 1.5 mL of each culture by centrifugation.
-
Resuspend the cell pellet in 1 mL of Z-buffer (60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0).
-
Add 100 µL of chloroform (B151607) and 50 µL of 0.1% SDS. Vortex vigorously for 30 seconds to permeabilize the cells.
-
Pre-incubate the tubes at 28°C for 5 minutes.
-
Start the reaction by adding 200 µL of 4 mg/mL o-nitrophenyl-β-D-galactopyranoside (ONPG) in Z-buffer. Record the start time.
-
Incubate at 28°C until a yellow color develops.
-
Stop the reaction by adding 500 µL of 1 M Na₂CO₃. Record the stop time.
-
Centrifuge at 13,000 x g for 5 minutes to pellet cell debris.
-
Measure the absorbance of the supernatant at 420 nm (A₄₂₀).
-
Calculate Miller Units: (1000 * A₄₂₀) / (OD₆₀₀ * time (min) * volume of culture (mL)).
Yeast One-Hybrid (Y1H) Library Screening[28]
-
Bait Strain Construction: Clone tandem repeats of the DNA sequence of interest (bait) upstream of the HIS3 and lacZ reporter genes in a suitable integration vector. Integrate this construct into the BY4741 genome.
-
Auto-activation Test: Plate the bait strain on SD/-His medium containing varying concentrations of 3-amino-1,2,4-triazole (3-AT) to determine the basal level of HIS3 expression. Select a 3-AT concentration that suppresses background growth.
-
Library Transformation: Transform the bait strain with a prey library (cDNA library fused to a transcriptional activation domain, e.g., GAL4-AD) using the high-efficiency transformation protocol.
-
Screening: Plate the transformed cells on SD/-His/-Leu medium (or other appropriate selection for the prey plasmid) containing the determined concentration of 3-AT.
-
Isolate Positive Clones: Colonies that grow on the selective medium are considered positive hits.
-
Confirmation: Streak the positive colonies and perform a β-galactosidase filter lift assay to confirm the activation of the second reporter (lacZ).[20]
-
Prey Plasmid Rescue and Sequencing: Isolate the prey plasmid from the confirmed positive yeast colonies and sequence the cDNA insert to identify the interacting protein.
Chromatin Immunoprecipitation (ChIP)[14][15][16][17][18]
-
Grow a 50 mL culture of BY4741 (or a derivative expressing a tagged protein of interest) to an OD₆₀₀ of 0.6-0.8.
-
Cross-linking: Add formaldehyde (B43269) to a final concentration of 1% and incubate at room temperature for 15 minutes with gentle shaking.
-
Quenching: Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes.
-
Harvest the cells by centrifugation and wash twice with ice-cold TBS (Tris-buffered saline).
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells using glass beads and vigorous vortexing.
-
Chromatin Shearing: Sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the cleared chromatin with an antibody specific to the protein of interest overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight. Treat with Proteinase K.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
Analysis: Analyze the enrichment of specific DNA sequences by qPCR or proceed to library preparation for ChIP-seq.
Total RNA Isolation for RNA-seq[30][31][32][33][34]
-
Grow BY4741 under the desired experimental and control conditions.
-
Harvest approximately 10 OD₆₀₀ units of cells by centrifugation.
-
Quickly freeze the cell pellet in liquid nitrogen to preserve the transcriptome.
-
Hot Acid Phenol Extraction: Resuspend the frozen pellet in 400 µL of AE buffer (50 mM sodium acetate pH 5.3, 10 mM EDTA).
-
Add 40 µL of 10% SDS and 400 µL of acid phenol:chloroform.
-
Incubate at 65°C for 10 minutes with vigorous vortexing every 2 minutes.
-
Place on ice for 5 minutes, then centrifuge at 13,000 x g for 5 minutes.
-
Transfer the upper aqueous phase to a new tube.
-
Perform a second extraction with acid phenol:chloroform.
-
Transfer the aqueous phase to a new tube and perform a chloroform extraction.
-
RNA Precipitation: Precipitate the RNA by adding 1/10 volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol (B145695). Incubate at -20°C for at least 1 hour.
-
Pellet the RNA by centrifugation at 13,000 x g for 20 minutes at 4°C.
-
Wash the RNA pellet with 70% ethanol and air-dry.
-
Resuspend the RNA in RNase-free water.
-
Assess RNA quality and quantity (e.g., using a Bioanalyzer) before proceeding with library preparation for RNA-seq.
Visualizations
Caption: A generic signaling pathway leading to transcriptional activation.
Caption: Experimental workflow for a Yeast One-Hybrid (Y1H) screen.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
Caption: Experimental workflow for RNA-sequencing analysis.
References
- 1. BY4741 Yeast Competent Cells - Lifeasible [lifeasible.com]
- 2. BY4741 | SGD [yeastgenome.org]
- 3. researchgate.net [researchgate.net]
- 4. euroscarf.de [euroscarf.de]
- 5. Using the Beta-Glo Assay System to Determine Beta-galactosidase Activity in Yeast [worldwide.promega.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. static.igem.org [static.igem.org]
- 10. Understanding Yeast One Hybrid Assay and Its Applications - Creative Proteomics [iaanalysis.com]
- 11. Principle and Protocol of Yeast One-hybrid Analysis - Creative BioMart [creativebiomart.net]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. fmi.ch [fmi.ch]
- 15. CHROMATIN IMMUNOPRECIPITATION (CHIP) PROTOCOL FOR YEAST (Meluh) – Tapia Lab | CSUCI [tapialab.cikeys.com]
- 16. Chromatin Immunoprecipitation in Human and Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. GEO Accession viewer [ncbi.nlm.nih.gov]
- 19. GEO Accession viewer [ncbi.nlm.nih.gov]
- 20. Colony Lift Colorimetric Assay for β-Galactosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BY27 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BY27 is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This family, which includes BRD2, BRD3, BRD4, and BRDT, plays a critical role in the epigenetic regulation of gene transcription.[1][3] By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to specific gene loci, influencing the expression of genes involved in cell proliferation, apoptosis, and inflammation.[1] Dysregulation of BET protein activity has been implicated in the pathogenesis of various diseases, including cancer.[1][3]
Unlike pan-BET inhibitors that target both the first (BD1) and second (BD2) bromodomains, this compound exhibits significant selectivity for BD2.[2][3] This selectivity may offer a more favorable therapeutic window and a differentiated safety profile, making it a valuable tool for investigating the specific functions of BD2 and for developing novel therapeutic strategies.[1] These application notes provide detailed protocols for the proper dissolution and storage of this compound to ensure its stability and efficacy in research applications.
Data Presentation
Quantitative data regarding the solubility and storage of this compound are summarized in the table below. Due to limited publicly available information on the solubility of this compound in a wide range of solvents, data for the well-characterized pan-BET inhibitor JQ1 is included for reference.
| Parameter | This compound | JQ1 (Reference) |
| Recommended Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Stock Solution Concentration | 10-50 mM | 10-50 mM |
| Storage Temperature (Powder) | -20°C | -20°C |
| Storage Temperature (Stock Solution) | -20°C (short-term, <1 month), -80°C (long-term)[1] | -20°C (up to 1 month), -80°C (up to 6 months) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes to prevent moisture condensation.[1]
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder. To calculate the mass required for a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * Molecular Weight ( g/mol ) * Volume (L)
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.[1] A brief sonication or gentle warming in a 37°C water bath for 5-10 minutes can be used to aid dissolution if necessary.[1] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -80°C for long-term storage. For short-term use (up to one month), storage at -20°C is acceptable.[1]
Protocol 2: Preparation of Working Solutions
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
-
Calibrated micropipettes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the DMSO stock solution into the desired aqueous buffer or cell culture medium to achieve the final working concentration.
-
Important: To prevent precipitation, add the DMSO stock solution to the aqueous medium while gently mixing.[1] Do not add the aqueous medium directly to the concentrated DMSO stock.
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity or off-target effects.
-
Use: Use the freshly prepared working solution immediately for your experiments. It is not recommended to store aqueous solutions of the inhibitor for extended periods.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: BET signaling pathway and the mechanism of action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound inhibitor solution preparation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing BY27 Dosage for In Vivo Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of BY27, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) protein family. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the second bromodomain (BD2) of the BET family of proteins, which includes BRD2, BRD3, and BRD4.[1] BET proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones and transcription factors, thereby recruiting transcriptional machinery to regulate gene expression.[1][2] By selectively inhibiting the BD2 domain, this compound disrupts the interaction of BET proteins with chromatin, leading to the downregulation of key oncogenes such as c-MYC.[1][3] This selective inhibition is thought to offer a more targeted therapeutic approach with a potentially improved safety profile compared to pan-BET inhibitors that target both BD1 and BD2.[4][5]
Q2: In which in vivo models has this compound or similar selective BD2 inhibitors shown efficacy?
A2: this compound has demonstrated anti-tumor activity in a mouse xenograft model using the human acute myeloid leukemia (AML) cell line MV4-11, where it caused 67% tumor growth inhibition.[6] Another novel BD2-selective BET inhibitor has also shown significant dose-dependent anti-proliferative activity in an MV4-11 xenograft mouse model, with tumor growth inhibition (TGI) values of 58%, 73%, and 80% at doses of 18.75, 37.5, and 75 mg/kg (p.o.), respectively.[4]
Q3: What are the common sources of variability in in vivo studies with BET inhibitors like this compound?
A3: Variability in in vivo studies with BET inhibitors can stem from several factors, including:
-
Biological Variability: Differences in animal age, sex, weight, and genetic background can influence drug response.
-
Compound Formulation and Administration: Inconsistent preparation of the dosing solution or inaccurate administration can lead to variable drug exposure.
-
Tumor Model Heterogeneity: In xenograft models, variations in tumor cell implantation, initial tumor size, and injection site can impact tumor growth and drug efficacy.
Q4: What are the known toxicities associated with BET inhibitors, and how does this compound's selectivity impact its safety profile?
A4: Pan-BET inhibitors are often associated with dose-limiting toxicities such as thrombocytopenia (reduced platelet count) and gastrointestinal issues.[7][8] These are considered on-target effects linked to the inhibition of both BD1 and BD2 domains.[7] Selective BD2 inhibitors like this compound are hypothesized to have an improved safety profile by sparing the biological functions mediated by BD1.[4][9] For instance, the BD2-selective inhibitor ABBV-744 showed fewer platelet and gastrointestinal toxicities compared to a pan-BET inhibitor.[8] In a study with a novel BD2-selective inhibitor, no changes in body weight or deaths were observed during the experiment in an MV4-11 xenograft mouse model.[4]
Troubleshooting Guides
Issue 1: High Variability in Tumor Growth in Xenograft Models
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Viability or Number | Ensure consistent cell culture conditions and passage number. Perform a viability assay (e.g., trypan blue) before injection to ensure >95% viability. Use a hemocytometer or automated cell counter for accurate cell counting. |
| Variable Injection Technique | Standardize the injection volume, needle gauge, and injection site (e.g., subcutaneous in the right flank). Ensure the entire cell suspension is injected without leakage. Consider having a single, experienced individual perform all injections. |
| Differences in Animal Characteristics | Use animals of the same sex, age, and from the same vendor. Allow for an acclimatization period of at least one week before starting the experiment. |
| Inconsistent Tumor Measurement | Use digital calipers for accurate tumor measurement. Have the same individual measure tumors throughout the study to minimize inter-individual variability. Blinding the individual measuring the tumors to the treatment groups is highly recommended. |
Issue 2: Inconsistent Efficacy of this compound Treatment
| Potential Cause | Troubleshooting Steps |
| Improper this compound Formulation | Prepare the dosing solution fresh for each administration. Ensure this compound is fully dissolved or homogeneously suspended in the vehicle. Refer to the recommended formulation protocol in the Experimental Protocols section. |
| Incorrect Dosing or Administration | Calibrate pipettes and syringes regularly. Administer the correct dose based on the most recent animal body weight. Standardize the route of administration (e.g., intraperitoneal, oral gavage). |
| Pharmacokinetic Variability | Animal-to-animal differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to varied exposure. Consistent dosing times and controlled fasting/feeding schedules can help minimize this variability. |
| Development of Drug Resistance | In long-term studies, tumors may develop resistance to this compound. This is a biological phenomenon that should be investigated rather than a technical issue. |
Quantitative Data
Table 1: In Vitro Selectivity and Binding Affinity of this compound
| Target | BD1/BD2 Selectivity Fold | Binding Affinity (Ki) (nM) |
| BRD2 | 38 | BD1: 95.5, BD2: 3.1 |
| BRD3 | 5 | BD1: 77.9, BD2: 5.3 |
| BRD4 | 7 | BD1: Not Reported, BD2: 7.3 |
| BRDT | 21 | Not Reported |
| Data sourced from publicly available information.[10] |
Table 2: Representative In Vivo Efficacy of a Novel BD2-Selective BET Inhibitor in an MV4-11 Xenograft Model
| Dose (mg/kg, p.o.) | Tumor Growth Inhibition (TGI) |
| 18.75 | 58% |
| 37.5 | 73% |
| 75 | 80% |
| Data from a study on a novel BD2-selective BET inhibitor, presented as a representative example.[4] |
Table 3: Comparative Pharmacokinetic Parameters of Selective BD2 Inhibitors in Mice
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) |
| SJ432 (BD2-selective) | ~4.5-fold > JQ1 | Not specified | ~4-fold > JQ1 | Not specified |
| ABBV-744 (BD2-selective) | Not specified | Not specified | Not specified | Not specified |
| Pharmacokinetic data for this compound is not readily available. Data for SJ432 is presented for comparative purposes.[3] Information on ABBV-744 pharmacokinetics is available from clinical trial data.[11] |
Experimental Protocols
Protocol: Murine Xenograft Model for Efficacy Studies
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model.
1. Cell Culture:
-
Culture MV4-11 cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[5]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[5]
-
Harvest cells during the logarithmic growth phase and assess viability.
2. Animal Handling and Acclimatization:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
Allow animals to acclimate to the facility for at least one week prior to the start of the experiment.
3. Tumor Implantation:
-
Resuspend viable MV4-11 cells in a suitable medium (e.g., PBS or serum-free medium) at the desired concentration.
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.
4. This compound Formulation and Administration:
-
Vehicle Preparation (Example): A common vehicle is 0.5% (w/v) methylcellulose (B11928114) and 1% (v/v) Tween-80 in sterile water.
-
This compound Solution Preparation: Prepare a fresh suspension of this compound in the vehicle on each day of dosing. Ensure a homogenous suspension by vortexing or sonicating.
-
Dosing: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into treatment and control groups. Administer this compound or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection) at the specified dose and schedule.
5. Monitoring and Endpoints:
-
Monitor animal health and body weight regularly.
-
Measure tumor volume using digital calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
Euthanize animals when tumors reach a predetermined size or if they show signs of significant distress, in accordance with institutional guidelines.
6. Data Analysis:
-
Calculate the mean tumor volume ± SEM for each group at each time point.
-
Calculate TGI using the formula: TGI (%) = [1 - (T/C)] x 100, where T is the mean tumor volume of the treated group and C is the mean tumor volume of the control group at the end of the study.
Visualizations
Caption: this compound selectively inhibits the BD2 domain of BET proteins, preventing their recruitment to chromatin and subsequent oncogene transcription.
References
- 1. benchchem.com [benchchem.com]
- 2. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New selective BET inhibitor with improved safety profile identified | BioWorld [bioworld.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery, structural insight, and bioactivities of this compound as a selective inhibitor of the second bromodomains of BET proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Navigating the Nuances of BY27: A Technical Guide to Potential Off-Target Effects
For Immediate Release
Researchers and drug development professionals employing the selective BET bromodomain inhibitor, BY27, now have access to a comprehensive technical support center designed to address potential experimental challenges and off-target effects. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to ensure the accurate interpretation of research findings.
This compound is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) protein family, which includes BRD2, BRD3, and BRD4. This selectivity for BD2 over the first bromodomain (BD1) is significant, as these domains can have distinct cellular functions. While BD1 is more associated with maintaining steady-state gene expression, BD2 is believed to play a more critical role in the induction of inflammatory gene expression. This inherent selectivity suggests a potentially more favorable off-target profile for this compound compared to pan-BET inhibitors that target both bromodomains.
However, unexpected experimental outcomes can arise. This technical support center aims to equip researchers with the knowledge and tools to systematically investigate whether such results are a consequence of off-target activities or other experimental variables.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of this compound and how might this relate to off-target effects?
A1: this compound is highly selective for the second bromodomain (BD2) of BET proteins over the first bromodomain (BD1). This selectivity is hypothesized to result in fewer effects on global transcription compared to pan-BET inhibitors. However, while highly selective within the BET family, comprehensive screening data against a broader range of protein families (e.g., kinases, GPCRs) is not extensively published. One study has noted that this compound has "no effect on non-BET proteins," but this should be interpreted with caution within specific experimental contexts. Therefore, any unexpected phenotype should be carefully investigated to distinguish between on-target BD2 inhibition and potential off-target effects.
Q2: My experimental results with this compound are inconsistent with the expected phenotype. Could off-target effects be the cause?
A2: While possible, it is crucial to first rule out other experimental factors. This includes verifying the integrity and concentration of the this compound compound, ensuring consistent cell culture conditions, and including appropriate positive and negative controls. If results remain inconsistent, consider the possibility of off-target effects. It is recommended to employ strategies to validate that the observed phenotype is a direct result of BD2 inhibition.
Q3: How can I experimentally differentiate between on-target BD2 inhibition and potential off-target effects of this compound?
A3: Several experimental approaches can be used:
-
Use of a Structurally Unrelated BD2-Selective Inhibitor: If available, using a BD2-selective inhibitor with a different chemical structure can help confirm that the observed phenotype is due to the inhibition of BD2 and not a result of the specific chemical properties of this compound.
-
Rescue Experiments: Overexpressing the target protein (or a drug-resistant mutant) can demonstrate that the effects of this compound are specifically mediated through that target.
-
Global Transcriptomic and Proteomic Analysis: Techniques like RNA-sequencing and mass spectrometry-based proteomics can provide a global view of changes in gene and protein expression, helping to identify affected pathways that may be unrelated to the intended target.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Phenotype | Off-target effect: this compound may be interacting with other proteins in your experimental system. | 1. Confirm Target Engagement: Use techniques like CETSA or NanoBRET to verify that this compound is engaging with BET BD2 in your cells at the concentrations used. 2. Perform a Dose-Response Analysis: A clear dose-response relationship can help to distinguish on-target from off-target effects, although some off-target effects can also be dose-dependent. 3. Conduct a Kinome Scan: If a kinase is a suspected off-target, screen this compound against a panel of kinases to identify potential interactions. |
| Lack of Expected Phenotype (based on pan-BET inhibitor data) | The observed phenotype may be primarily driven by BD1 inhibition . | 1. Review Literature: Investigate the specific roles of BD1 and BD2 in your biological context. 2. Use a BD1-Selective Inhibitor: If available, use a BD1-selective inhibitor to determine if it produces the expected phenotype. |
| Cell Viability Issues at High Concentrations | Off-target toxicity: At higher concentrations, this compound may inhibit proteins essential for cell survival. | 1. Determine the Lowest Effective Concentration: Titrate the inhibitor to find the lowest concentration that produces the desired on-target effect. 2. Perform Cytotoxicity Assays: Use assays like MTT or LDH to assess cell viability across a range of this compound concentrations. |
Quantitative Data Summary
While comprehensive off-target screening data for this compound against a broad panel of proteins is not publicly available, its selectivity within the BET family has been characterized.
Table 1: Selectivity Profile of this compound against BET Bromodomains
| BET Protein | Fold Selectivity (BD1/BD2) |
| BRD2 | 38 |
| BRD3 | 5 |
| BRD4 | 7 |
| BRDT | 21 |
Data sourced from MedChemExpress, citing Chen D, et al. Eur J Med Chem. 2019 Aug 21;182:111633.
Table 2: Hypothetical Off-Target Kinase Screening Data Template
This table serves as a template for researchers to populate with their own experimental data from a kinase screening panel.
| Kinase Target | IC50 (nM) or % Inhibition @ [Concentration] |
| Kinase A | |
| Kinase B | |
| Kinase C | |
| ... |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to BET proteins in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures to induce protein denaturation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble BET protein (e.g., BRD4) in each sample using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.
Protocol 2: NanoBRET™ Target Engagement Assay
Objective: To quantify the binding affinity of this compound to specific BET bromodomains in living cells.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding a NanoLuc®-BET bromodomain fusion protein and a HaloTag®-histone protein.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Compound and Tracer Addition: Treat the cells with a range of this compound concentrations, followed by the addition of a specific NanoBRET™ tracer that binds to the BET bromodomain.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Displacement of the tracer by this compound will result in a decrease in the BRET signal.
-
Data Analysis: Plot the BRET ratio against the this compound concentration to determine the IC50 value, representing the concentration at which 50% of the tracer is displaced.
Protocol 3: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To identify genome-wide changes in the chromatin occupancy of BET proteins in response to this compound treatment.
Methodology:
-
Cell Treatment: Treat cells with this compound, a pan-BET inhibitor (e.g., JQ1) as a positive control, and a vehicle control (DMSO).
-
Cross-linking: Cross-link protein-DNA complexes using formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for a BET protein (e.g., BRD4).
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DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
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Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment to determine where the BET protein was bound.
Protocol 4: RNA-Sequencing (RNA-seq)
Objective: To determine the genome-wide changes in gene expression following treatment with this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound and a vehicle control (DMSO).
-
RNA Isolation: Isolate total RNA from the cells.
-
Library Preparation: Prepare RNA sequencing libraries, which typically involves mRNA purification, fragmentation, and conversion to cDNA.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis: Align the sequencing reads to a reference transcriptome and quantify gene expression levels. Perform differential expression analysis to identify genes that are up- or down-regulated in response to this compound treatment.
Technical Support Center: Addressing BY27 Solubility Issues in Culture Media
For researchers, scientists, and drug development professionals utilizing the selective BET BD2 inhibitor, BY27, achieving and maintaining its solubility in culture media is critical for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific solubility issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For hydrophobic small molecules like this compound, the recommended solvent for preparing high-concentration stock solutions is 100% Dimethyl Sulfoxide (DMSO).[1][2][3] It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation.[3]
Q2: I observed a precipitate after adding my this compound DMSO stock to the culture medium. What could be the cause?
A2: Precipitation upon addition to aqueous culture media is a common issue with hydrophobic compounds. The primary causes include:
-
High Final Concentration: The target concentration of this compound in your experiment may exceed its solubility limit in the culture medium.
-
Rapid Solvent Exchange: A sudden change from a high concentration of DMSO to the aqueous environment of the media can cause the compound to "crash out" of the solution.[1][3]
-
Low Temperature: Adding the compound stock to cold media can decrease its solubility.[2]
Q3: What is the maximum recommended final concentration of DMSO in the cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A general guideline is to keep the final DMSO concentration below 0.5%, with an ideal concentration at or below 0.1%.[1][3][4] It is always advisable to include a vehicle control (media with the same final DMSO concentration) in your experiments.[3]
Q4: How can I determine the maximum soluble concentration of this compound in my specific culture medium?
A4: You can perform an empirical solubility test. Prepare a serial dilution of your this compound stock solution in your complete cell culture medium. Visually inspect for any signs of precipitation or turbidity immediately and after incubation at 37°C for a duration relevant to your experiment. For a more quantitative measurement, you can assess turbidity using a plate reader at a wavelength where this compound does not absorb (e.g., 600 nm).[1]
Q5: Should I filter out the precipitate and use the remaining solution?
A5: No, it is not recommended to filter the media after precipitation has occurred. The precipitate is your compound of interest, and filtering it will lead to an unquantifiable and lower effective concentration, making your experimental results unreliable. It is better to troubleshoot the cause of the precipitation.[1]
Q6: Does the presence of serum in the media affect this compound solubility?
A6: Yes, serum contains proteins such as albumin that can bind to hydrophobic compounds and help to keep them in solution.[1] If you are working with low-serum or serum-free media, you may face more significant solubility challenges.[2] However, the solubilizing effect of serum is limited, and precipitation can still occur at high compound concentrations.[1]
Troubleshooting Guide: Precipitate Formation
This guide provides a step-by-step approach to resolving this compound precipitation issues during the preparation of your working solution.
Initial Troubleshooting Steps
| Step | Action | Rationale |
| 1 | Verify Stock Solution | Ensure your this compound is fully dissolved in 100% DMSO. If necessary, vortex vigorously and use brief sonication to aid dissolution.[1][2] |
| 2 | Check Final DMSO Concentration | Calculate the final percentage of DMSO in your culture medium. If it is above 0.5%, consider preparing a more dilute intermediate stock solution in DMSO.[1][3][4] |
| 3 | Pre-warm Media | Always use culture medium that has been pre-warmed to 37°C before adding the this compound stock solution.[1][2] |
| 4 | Modify Dilution Technique | Instead of adding the concentrated DMSO stock directly to the full volume of media, add the stock solution dropwise while gently vortexing or swirling the pre-warmed media.[1][3] This gradual introduction helps to prevent rapid solvent exchange. |
Advanced Troubleshooting
If precipitation persists after following the initial steps, consider the following advanced strategies:
| Strategy | Detailed Protocol | Expected Outcome |
| Serial Dilution in Media | Perform a serial dilution of your high-concentration DMSO stock in pre-warmed (37°C) complete culture medium to empirically determine the highest soluble concentration. | Identification of the maximum working concentration of this compound that remains soluble in your specific experimental conditions. |
| Intermediate Dilution Step | First, create an intermediate dilution of your high-concentration DMSO stock in DMSO. Then, add a small volume of this intermediate stock to the pre-warmed medium.[1] | This reduces the localized concentration shock when adding the compound to the aqueous medium, minimizing precipitation. |
| Lower Final Concentration | If you have flexibility in your experimental design, consider lowering the final concentration of this compound. | Reduced likelihood of exceeding the solubility limit of the compound in the culture medium. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Before opening, warm the vial of this compound powder to room temperature.
-
Calculate the required volume of 100% anhydrous, high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved. If needed, briefly sonicate the vial in a water bath.[2][3]
-
Visually inspect the solution to confirm there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.[3]
Protocol 2: Preparation of a this compound Working Solution in Culture Media
-
Thaw a single aliquot of your concentrated this compound DMSO stock solution at room temperature.
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.[1]
-
To achieve the desired final concentration, add a small volume of the DMSO stock solution to the pre-warmed medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock to 1 mL of medium. This will result in a final DMSO concentration of 0.1%.
-
Crucially, add the stock solution dropwise into the medium while gently swirling or vortexing the tube.[1][3]
-
After dilution, visually inspect the medium for any signs of precipitation. A clear solution is ready for use in your cell-based assays.
Visual Guides
References
Technical Support Center: Overcoming Resistance to BET Bromodomain Inhibitors in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with BET (Bromodomain and Extra-Terminal) inhibitors, here referred to as BY27.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (BET inhibitors)?
A1: this compound, representing the class of BET inhibitors, functions as a competitive inhibitor to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT).[1] These proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to gene promoters and enhancers.[1][2] By displacing BET proteins from chromatin, this compound leads to the downregulation of key oncogenes, such as MYC, and other genes critical for cancer cell proliferation and survival.[1][2][3]
Q2: My cancer cell line, previously sensitive to this compound, is now showing resistance. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to BET inhibitors is a significant challenge and can arise from several mechanisms:
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Kinome Reprogramming: Cancer cells can adapt by activating compensatory pro-survival kinase networks, effectively bypassing the inhibition of BET proteins.[3][4]
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Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways is a common escape mechanism. Key pathways implicated include:
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Upregulation of Other BET Family Members: Increased expression of other BET family members, such as BRD2, can compensate for the inhibition of BRD4.
-
Epigenetic Reprogramming: Changes in the epigenetic landscape, including enhancer remodeling, can lead to the reactivation of oncogenic transcriptional programs despite the presence of the inhibitor.[5][8]
-
Mutations: While less common for BET inhibitors compared to other targeted therapies, mutations in genes like SPOP (in prostate cancer) can lead to increased BET protein stability and intrinsic resistance.[9]
Q3: Are there strategies to overcome this compound resistance in my experiments?
A3: Yes, several strategies can be employed to overcome resistance to BET inhibitors, primarily through combination therapies:
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Inhibition of Bypass Pathways: Combining this compound with inhibitors of the reactivated signaling pathways has shown synergistic effects. Examples include:
-
Targeting Downstream Effectors: If resistance is mediated by the sustained expression of oncogenes like MYC, targeting downstream effectors of MYC can be a viable strategy.
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Combination with Other Epigenetic Modifiers: Exploring combinations with other epigenetic drugs, such as histone deacetylase (HDAC) inhibitors, may help to overcome resistance.
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Sequential Treatment: In some models, sequential treatment with a BET inhibitor followed by a chemotherapeutic agent has been effective.[10][11]
Troubleshooting Guides
Issue 1: Decreased sensitivity to this compound (Increasing IC50 values) in a previously sensitive cell line.
| Possible Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response curve with a fresh batch of this compound to confirm the shift in IC50. Compare with the parental cell line. 2. Investigate Mechanism: Use Western blotting to check for upregulation of BET proteins (BRD2, BRD3, BRD4) and key survival pathway proteins (p-AKT, p-mTOR). 3. Test Combination Therapies: Based on the Western blot results, test combinations of this compound with inhibitors of the suspected bypass pathway (e.g., PI3K, mTOR inhibitors). |
| Compound Instability | 1. Verify Compound Integrity: Use a fresh, validated batch of the BET inhibitor. Ensure proper storage conditions are maintained. |
| Cell Line Contamination or Drift | 1. Authenticate Cell Line: Perform STR profiling to confirm the identity of your cell line. 2. Use Early Passage Cells: Thaw a fresh vial of the parental cell line with a low passage number and repeat the experiment. |
Issue 2: Inconsistent or unexpected results in downstream assays (e.g., Western blot, qRT-PCR) after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Treatment Conditions | 1. Optimize Treatment Duration and Concentration: Perform a time-course and dose-response experiment to determine the optimal conditions for observing changes in your target of interest (e.g., MYC protein or mRNA levels). Transcript-level changes can be rapid (4-24 hours), while protein-level changes may take longer.[1] |
| Off-Target Effects | 1. Use a Structurally Different BET Inhibitor: Confirm the observed phenotype with a different BET inhibitor that has a distinct chemical scaffold. 2. Perform Rescue Experiments: If possible, overexpress a resistant mutant of the target protein to see if it rescues the phenotype. |
| Experimental Variability | 1. Ensure Consistent Cell Density: Plate cells at a consistent density for all experiments. 2. Include Proper Controls: Always include a vehicle control (e.g., DMSO) in all experiments. |
Quantitative Data Summary
The following tables summarize typical quantitative data observed in experiments with BET inhibitors.
Table 1: Representative IC50 Values of BET Inhibitors in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line Model | Cancer Type | BET Inhibitor | IC50 (Sensitive) | IC50 (Resistant) | Reference |
| SUM149-Luc | Triple-Negative Breast Cancer | JQ1 | ~1 µM | >10 µM | [11] |
| SCLC cell lines | Small Cell Lung Cancer | Mivebresib | < 50 nM | > 100 nM | [12] |
| LNCaP | Prostate Cancer | iBET | ~100 nM | >1 µM | [7] |
| Kasumi-1 | Acute Myeloid Leukemia | JQ1 | ~50 nM | >500 nM | [5] |
Table 2: Fold Change in Gene and Protein Expression Following BET Inhibitor Treatment
| Target | Assay | Cell Line | Treatment | Fold Change | Reference |
| MYC mRNA | qRT-PCR | MM1.S (Multiple Myeloma) | 500 nM JQ1 (6h) | ~2-fold decrease | [13] |
| c-Myc Protein | Western Blot | RS4;11 (Leukemia) | 300-1000 nM BETi | >1000-fold more potent downregulation by degrader vs inhibitor | [14] |
| FOSL1 Protein | Western Blot | H23 (Lung Adenocarcinoma) | JQ1 (dose-dependent) | Decrease | [3] |
| ASCL1 mRNA | qRT-PCR | DMS53 (SCLC) | JQ1 (dose-dependent) | Decrease | [15] |
Experimental Protocols
Protocol 1: Generation of BET Inhibitor-Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to a BET inhibitor by continuous exposure to escalating drug concentrations.[16]
Materials:
-
Parental cancer cell line of interest
-
BET inhibitor (this compound)
-
Complete cell culture medium
-
DMSO (vehicle control)
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Cell culture flasks/plates
-
Hemocytometer or automated cell counter
Methodology:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo, see Protocol 2) to determine the IC50 of the BET inhibitor for the parental cell line.
-
Initial Exposure: Culture the parental cells in their complete medium containing the BET inhibitor at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor Cell Growth: Monitor the cells daily for signs of growth inhibition and cell death. Initially, a significant portion of the cells may die.
-
Subculture Surviving Cells: Once the surviving cells resume proliferation and reach 70-80% confluency, subculture them into a new flask with the same concentration of the BET inhibitor.
-
Dose Escalation: Gradually increase the concentration of the BET inhibitor in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended. Allow the cells to adapt and resume proliferation at each new concentration before the next increase.
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Establish the Resistant Line: Continue this process for several months until the cells can proliferate in a concentration of the BET inhibitor that is at least 10-fold higher than the initial IC50 of the parental cell line.
-
Characterize the Resistant Line: Once the resistant cell line is established, perform regular validation, including:
-
Confirming the shift in IC50 compared to the parental line.
-
Cryopreserving cells at different stages of resistance development.
-
Periodically checking for the stability of the resistant phenotype in the absence of the drug.
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the dose-dependent effect of a BET inhibitor on cancer cell viability.[1]
Materials:
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Cancer cell lines (sensitive and resistant)
-
BET inhibitor (this compound)
-
Complete cell culture medium
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Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with a serial dilution of the BET inhibitor (e.g., 9 doses from a low nM to a high µM range) and a vehicle control (DMSO) in triplicate.
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Incubation: Incubate the plate for a defined period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Procedure: a. Equilibrate the plate to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL). d. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells to determine the relative cell viability. Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Protocol 3: Western Blot Analysis for Protein Expression
This protocol is for assessing changes in the expression of key proteins (e.g., BRD4, c-Myc, p-AKT) following BET inhibitor treatment.[1][9]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-BRD4, anti-c-Myc, anti-p-AKT, anti-AKT, anti-GAPDH)
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HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Lysis: Lyse cell pellets in RIPA buffer on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 4: Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This protocol is for investigating the interaction between BRD4 and other proteins (e.g., MED1) and how it is affected by BET inhibitor treatment.[17][18][19]
Materials:
-
Treated and untreated cells
-
IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-BRD4)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Methodology:
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (or control IgG) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the protein of interest (e.g., BRD4) and its potential interacting partner (e.g., MED1).
Protocol 5: Chromatin Immunoprecipitation (ChIP) followed by qPCR
This protocol is for examining the occupancy of BRD4 at specific gene promoters or enhancers and its displacement by a BET inhibitor.[2][20][21]
Materials:
-
Treated and untreated cells
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP lysis buffer
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Sonicator or micrococcal nuclease
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ChIP-grade antibody (e.g., anti-BRD4)
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Isotype control IgG
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Protein A/G magnetic beads
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ChIP wash buffers
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Elution buffer
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Proteinase K
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DNA purification kit
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Primers for qPCR targeting specific genomic regions
-
SYBR Green qPCR master mix
Methodology:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRD4 (or control IgG) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of a high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR using primers designed to amplify specific genomic regions of interest (e.g., the MYC enhancer). Quantify the amount of immunoprecipitated DNA relative to the input DNA.
Visualizations
Caption: Signaling pathway of BET inhibitor action and mechanisms of resistance.
Caption: Experimental workflow for studying and overcoming BET inhibitor resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to BET Bromodomain Inhibitors Is Mediated by Kinome Reprogramming in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BET inhibitor resistance emerges from leukaemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Resistance to epigenetic-targeted therapy engenders tumor cell vulnerabilities associated with enhancer remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co-targeting BET bromodomain BRD4 and RAC1 suppresses growth, stemness and tumorigenesis by disrupting the c-MYC-G9a-FTH1axis and downregulating HDAC1 in molecular subtypes of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sensitization of Resistant Cells with a BET Bromodomain Inhibitor in a Cell Culture Model of Deep Intrinsic Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Selective Inhibition of Tumor Oncogenes by Disruption of Super-Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 20. The BET Family Member BRD4 Interacts with OCT4 and Regulates Pluripotency Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A natural product targets BRD4 to inhibit phase separation and gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Toxicity of BY27 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when minimizing the toxicity of the investigational compound BY27 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of toxicity observed with this compound in preclinical animal models?
Initial studies with this compound have indicated potential for dose-dependent toxicity affecting primarily the hepatic and renal systems. Researchers should be vigilant for the following signs:
-
Hepatotoxicity: Elevated levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), changes in liver histology (e.g., necrosis, steatosis), and alterations in serum bilirubin.
-
Nephrotoxicity: Increased serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels, and histopathological changes in the kidneys.
-
General Systemic Toxicity: Weight loss, decreased food and water consumption, lethargy, and changes in grooming behavior.
Q2: How can I determine if the observed toxicity is on-target or off-target?
Differentiating between on-target and off-target toxicity is a critical step in developing a strategy to mitigate adverse effects.
-
On-target toxicity results from the intended pharmacological action of this compound. This can be assessed by evaluating whether the toxicity is observed in tissues where the therapeutic target is highly expressed and if the adverse effects are consistent with the known biological function of the target.
-
Off-target toxicity arises from the interaction of this compound with other unintended biological molecules. This can be investigated through in vitro screening against a panel of receptors, enzymes, and ion channels, as well as by evaluating the toxicity profile in animal models where the intended target has been knocked out or is not expressed.
Q3: What formulation strategies can be employed to reduce the systemic toxicity of this compound?
The formulation of this compound can significantly impact its pharmacokinetic and toxicity profiles. Consider the following approaches:
-
Solubility Enhancement: For poorly soluble compounds, formulations such as lipid-based delivery systems or nanoparticles can improve bioavailability and potentially reduce the required dose, thereby lowering toxicity.
-
Targeted Delivery: Encapsulating this compound in targeted nanoparticles or conjugating it to a targeting moiety can increase its concentration at the site of action and reduce exposure to sensitive organs like the liver and kidneys.
-
Modified Release Formulations: Developing a controlled-release formulation can help maintain therapeutic drug levels while avoiding the high peak concentrations that are often associated with toxicity.
Troubleshooting Guides
Issue 1: Unexpectedly high mortality in a dose-ranging study.
-
Immediate Action: Halt the study and perform a thorough review of all experimental procedures, including dose calculations, formulation preparation, and administration techniques.
-
Necropsy and Histopathology: Conduct a comprehensive necropsy and histopathological analysis of all major organs from the deceased animals to identify the primary sites of toxicity.
-
Dose-Response Re-evaluation: Design a new dose-ranging study with a wider range of doses, including several lower doses, to better define the maximum tolerated dose (MTD).
-
Pharmacokinetic Analysis: If not already done, perform a pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. High plasma concentrations or a long half-life may contribute to the observed toxicity.
Issue 2: Significant inter-animal variability in toxicity markers.
-
Review Animal Health Status: Ensure all animals are from a reputable supplier and are of a similar age, weight, and health status. Underlying health conditions can affect an animal's susceptibility to drug-induced toxicity.
-
Standardize Procedures: Re-evaluate all experimental procedures for consistency, including housing conditions, diet, and the timing of dosing and sample collection.
-
Consider Genetic Background: The genetic background of the animal model can influence drug metabolism and sensitivity. If using an outbred stock, consider switching to an inbred strain to reduce genetic variability.
-
Increase Sample Size: A larger number of animals per group may be necessary to achieve statistical significance when there is high inter-animal variability.
Data Presentation
Table 1: Dose-Response Relationship of this compound-Induced Hepatotoxicity in Rats (14-Day Study)
| Dose Group (mg/kg/day) | Serum ALT (U/L) | Serum AST (U/L) | Liver Histopathology Findings |
| Vehicle Control | 25 ± 5 | 60 ± 12 | No significant findings |
| 10 | 45 ± 8 | 95 ± 15 | Mild centrilobular hypertrophy |
| 30 | 150 ± 25 | 320 ± 40 | Moderate hepatocellular necrosis |
| 100 | 450 ± 60 | 850 ± 90 | Severe widespread necrosis |
Table 2: Comparison of Renal Toxicity Markers Following Different Routes of Administration of this compound in Mice (50 mg/kg)
| Route of Administration | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |
| Intravenous (IV) | 1.2 ± 0.3 | 45 ± 8 |
| Intraperitoneal (IP) | 0.9 ± 0.2 | 35 ± 6 |
| Oral (PO) | 0.5 ± 0.1 | 22 ± 4 |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
-
Animal Model: Select a relevant animal model (e.g., Sprague-Dawley rats, 8-10 weeks old).
-
Group Allocation: Assign animals to at least 5 dose groups, including a vehicle control group (n=3-5 per sex per group).
-
Dose Selection: Start with a low dose (e.g., 1/10th of the estimated lethal dose) and escalate in subsequent groups.
-
Administration: Administer this compound daily for 7-14 days via the intended clinical route.
-
Monitoring: Observe animals daily for clinical signs of toxicity, and measure body weight at least twice weekly.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or a reduction in body weight of more than 10%.
Protocol 2: In Vivo Toxicology Study
-
Study Design: Use a control group and at least three dose levels of this compound (e.g., low, medium, and high). The high dose should be the MTD.
-
Animal Numbers: A larger group size (n=10 per sex per group) is typically required for statistical power.
-
Duration: The study duration should be based on the intended clinical use of this compound (e.g., 28 days for sub-chronic toxicity).
-
Parameters to be Measured:
-
Clinical Observations: Daily.
-
Body Weight and Food Consumption: Weekly.
-
Hematology and Clinical Chemistry: At termination.
-
Urinalysis: At termination.
-
Organ Weights and Histopathology: At termination.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced off-target hepatotoxicity.
Caption: Experimental workflow for toxicity assessment and mitigation of this compound.
Validation & Comparative
A Comparative Analysis of BY27 and GSK046: Selective BET Bromodomain 2 (BD2) Inhibitors
In the evolving landscape of epigenetic research and drug development, the selective inhibition of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a compelling therapeutic strategy. This approach aims to refine the therapeutic window of pan-BET inhibitors by potentially mitigating toxicities associated with the inhibition of the first bromodomain (BD1), while retaining or enhancing efficacy in specific pathological contexts such as inflammation and certain cancers. This guide presents a comparative analysis of two prominent selective BD2 inhibitors, BY27 and GSK046, providing researchers, scientists, and drug development professionals with a comprehensive overview of their performance based on available preclinical data.
Mechanism of Action and Signaling Pathway
Both this compound and GSK046 are potent and selective small molecule inhibitors that target the BD2 of BET proteins, which include BRD2, BRD3, BRD4, and BRDT.[1][2][3] By binding to the acetyl-lysine binding pocket of BD2, these inhibitors displace BET proteins from chromatin, thereby modulating the transcription of downstream target genes.[4] While pan-BET inhibitors affect global transcription, selective BD2 inhibitors are thought to have a more nuanced impact, particularly on genes involved in inflammatory and immune responses.[5][6] Research suggests that BD1 is more critical for maintaining steady-state gene expression, whereas BD2 plays a more prominent role in the induction of inflammatory gene expression.[7] The selectivity of this compound is attributed to a unique water-bridged hydrogen-bonding network formed by its triazole group with key residues in the BD2 binding pocket.[2]
The inhibition of BET protein binding to chromatin, particularly at enhancer regions, disrupts the recruitment of transcriptional machinery, including RNA Polymerase II. A key pathway modulated by BET proteins is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.[8] BRD4, for instance, interacts with the p65 subunit of NF-κB to enhance the transcription of pro-inflammatory genes. Selective BD2 inhibition by compounds like this compound and GSK046 can attenuate this process, leading to a reduction in the expression of inflammatory cytokines and chemokines.[8][9]
In Vitro Performance: Potency and Selectivity
A direct head-to-head comparison of this compound and GSK046 in the same experimental settings is limited in the current literature. The following data is compiled from various independent studies and should be interpreted with consideration of the different experimental conditions.
| Inhibitor | Target | Assay Type | IC50 (nM) | BD1/BD2 Selectivity Fold (BRD4) | Reference(s) |
| This compound | BRD2 (BD2) | - | 47 | 38 | [2] |
| BRD3 (BD2) | - | 178 | 5 | [2] | |
| BRD4 (BD2) | - | 157 | 7 | [2] | |
| BRDT (BD2) | - | 180 | 21 | [2] | |
| GSK046 | BRD2 (BD2) | TR-FRET | 264 | >300 | [3][9][10] |
| BRD3 (BD2) | TR-FRET | 98 | >300 | [3][9][10] | |
| BRD4 (BD2) | TR-FRET | 49 | >300 | [3][9][10] | |
| BRDT (BD2) | TR-FRET | 214 | >300 | [3][9][10] |
Cellular and In Vivo Performance
Cellular Activity
GSK046 has demonstrated potent immunomodulatory activity. In an LPS-stimulated peripheral blood mononuclear cell (PBMC) assay, it inhibited the production of monocyte chemoattractant protein 1 (MCP-1/CCL2) with a pIC50 of 7.5.[9] Furthermore, GSK046 has been shown to inhibit the production of other pro-inflammatory cytokines such as IFNγ, IL-17A, and IL-22 in human primary CD4+ T cells without affecting cell proliferation.[3]
This compound has been shown to have anti-tumor activity. In a mouse xenograft model using the MV4-11 acute myeloid leukemia cell line, this compound caused a 67% inhibition of tumor growth and was reported to be less toxic than a pan-BET inhibitor at high doses.[4]
In Vivo Efficacy
GSK046 is orally active and has been evaluated in various in vivo models of inflammation.[3][9] An optimized version of GSK046, named GSK620, which retains the BD2 selectivity, showed significant dose-dependent inhibition of arthritic score and joint swelling in a rat model of collagen-induced arthritis.[5]
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is commonly used to determine the binding affinity of inhibitors to bromodomains.
Protocol:
-
Reagent Preparation: Prepare solutions of GST-tagged BET bromodomain protein, biotinylated acetylated histone peptide ligand, Terbium (Tb)-labeled anti-GST antibody (donor), and streptavidin-d2 (acceptor) in assay buffer. Prepare serial dilutions of the test inhibitor (this compound or GSK046).[11][12][13][14][15][16]
-
Reaction Setup: In a 384-well plate, add the bromodomain protein and the test inhibitor at various concentrations.[11][12][13][14][15][16]
-
Incubation: Incubate the plate to allow the inhibitor to bind to the bromodomain.[11][12][13][14][15][16]
-
Ligand Addition: Add the biotinylated histone peptide to the wells.[11][12][13][14][15][16]
-
Detection: Add the Tb-labeled anti-GST antibody and streptavidin-d2.[11][12][13][14][15][16]
-
Measurement: After a final incubation period in the dark, measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths. The signal is proportional to the amount of histone peptide bound to the bromodomain.[11][12][13][14][15][16]
-
Data Analysis: Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
AlphaScreen Assay
This is another proximity-based assay used to measure inhibitor potency.
Protocol:
-
Reagent Preparation: Prepare solutions of GST-tagged BET bromodomain protein, biotinylated acetylated histone peptide ligand, Glutathione Donor beads, and Streptavidin Acceptor beads in assay buffer. Prepare serial dilutions of the test inhibitor.[17]
-
Reaction Setup: In a 384-well plate, combine the bromodomain protein, the histone peptide ligand, and the test inhibitor.[11]
-
Incubation: Incubate the mixture to allow for binding equilibrium.[11]
-
Bead Addition: Add the Donor and Acceptor beads to the wells.[11]
-
Measurement: After incubation in the dark, read the plate on an AlphaScreen-compatible reader.[11]
-
Data Analysis: A decrease in the AlphaScreen signal indicates inhibition of the protein-ligand interaction. Calculate IC50 values from the dose-response curve.[11]
BROMOScan Assay
This is a competitive binding assay that measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain.
Protocol:
-
Principle: The assay involves a competition between the test compound and a proprietary, immobilized ligand for binding to the bromodomain of interest.[1]
-
Detection: The amount of bromodomain bound to the solid support is quantified using qPCR of the attached DNA tag.[1]
-
Data Analysis: A reduction in the amount of bound bromodomain in the presence of the test compound indicates binding. Dissociation constants (Kd) are determined from the dose-response curve.[1]
Conclusion
This compound and GSK046 are both potent and highly selective inhibitors of the BD2 domain of BET proteins. The available preclinical data suggests that they have distinct, though potentially overlapping, therapeutic applications. GSK046 has been extensively characterized for its immunomodulatory and anti-inflammatory properties, with demonstrated efficacy in cellular and in vivo models of inflammation.[3][5][10] this compound has shown promise as an anti-cancer agent, exhibiting significant tumor growth inhibition in a preclinical model with a favorable toxicity profile compared to pan-BET inhibitors.[4][10]
The choice between these inhibitors for research or therapeutic development will likely depend on the specific disease context. For inflammatory and autoimmune diseases, the robust anti-inflammatory profile of GSK046 makes it a compelling candidate. In oncology, the anti-proliferative and pro-apoptotic effects of compounds like this compound warrant further investigation. It is important to note that the lack of direct, head-to-head comparative studies necessitates careful consideration when evaluating the relative potency and efficacy of these inhibitors. Future studies directly comparing these and other BD2-selective inhibitors in standardized assays and relevant disease models will be crucial for definitively establishing their therapeutic potential.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. resources.amsbio.com [resources.amsbio.com]
Assessing the Therapeutic Index of BY27: A Comparative Guide for Researchers
In the evolving landscape of epigenetic drug discovery, the selective inhibition of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a promising therapeutic strategy. This approach aims to mitigate the toxicities associated with pan-BET inhibitors while maintaining or enhancing efficacy. This guide provides a comparative analysis of BY27, a potent BD2-selective inhibitor, against other BET inhibitors, supported by preclinical data.
Executive Summary
This compound is a selective inhibitor of the second bromodomain (BD2) of the BET protein family, distinguishing it from pan-BET inhibitors such as JQ1 and OTX015, which target both the first (BD1) and second (BD2) bromodomains. This selectivity is hypothesized to contribute to a more favorable therapeutic index, primarily by reducing the toxicities associated with pan-BET inhibition, such as thrombocytopenia and gastrointestinal issues.[1][2][3] Preclinical data suggests that while pan-BET inhibitors show broad anti-proliferative activity, their clinical utility can be limited by on-target toxicities.[1][3][4] BD2-selective inhibitors like this compound and ABBV-744 are being developed to overcome these limitations, with evidence suggesting comparable efficacy in certain cancer models but with an improved safety profile.[1][5]
Comparative Analysis of BET Inhibitors
The following tables summarize the available quantitative data for this compound and a selection of pan-BET and other BD2-selective inhibitors. It is important to note that a direct head-to-head comparison of all these inhibitors in the same experimental settings is limited in the current literature. Therefore, the data presented here is compiled from various independent studies and should be interpreted with consideration of the different experimental conditions.
In Vitro Potency and Selectivity
| Inhibitor | Target | Assay Type | IC50 (nM) | Cell Line | BD1/BD2 Selectivity (Fold) |
| This compound | BET BD2 | Cell Viability (CCK-8) | 16.7 | MM.1S (Multiple Myeloma) | Selective for BD2 |
| JQ1 | Pan-BET | Bromodomain Binding | 77 (BRD4 BD1) | - | - |
| OTX015 | Pan-BET | Bromodomain Binding | 92-112 | - | - |
| ABBV-744 | BET BD2 | Proliferation | Low nM range | Various AML and Prostate Cancer Lines | >300 (for BRD2, BRD3, BRD4) |
| GSK046 (iBET-BD2) | BET BD2 | TR-FRET | - | - | Selective for BD2 |
Data compiled from multiple sources. Direct comparison should be made with caution.
In Vivo Efficacy and Therapeutic Index
| Inhibitor | Cancer Model | Efficacy | Toxicity | Therapeutic Index |
| This compound | MV4-11 Xenograft (AML) | 67% tumor growth inhibition | Data not available | Not directly calculated |
| JQ1 | R6/2 Huntington's disease mice | No improvement in motor function, exacerbated weight loss | Observed toxicity | Unfavorable in this model[6][7] |
| OTX015 | Glioblastoma mouse models | Significant anti-tumoral effect | Data not available | Not directly calculated |
| ABBV-744 | Prostate Cancer Xenografts | Delayed tumor growth, equivalent or better than a pan-BET inhibitor | Reduced platelet and gastrointestinal toxicities compared to pan-BET inhibitor ABBV-075 | Improved compared to pan-BET inhibitor ABBV-075[1][3] |
Signaling Pathways and Mechanism of Action
BET proteins are critical regulators of gene transcription. They act as "readers" of the epigenetic code by recognizing and binding to acetylated lysine (B10760008) residues on histone tails, which in turn recruits the transcriptional machinery to drive the expression of key genes involved in cell proliferation and inflammation, such as c-Myc and genes regulated by NF-κB.[8][9]
Pan-BET inhibitors block both BD1 and BD2 domains, leading to a broad suppression of gene transcription. While this can be effective in killing cancer cells, it can also lead to toxicity in healthy tissues. This compound, being BD2-selective, is thought to have a more nuanced effect on gene expression. Research suggests that BD1 is more involved in maintaining steady-state gene expression, while BD2 plays a more prominent role in the induction of inflammatory genes.[5] By selectively inhibiting BD2, this compound may primarily suppress inflammatory responses and the expression of certain oncogenes without causing the widespread transcriptional disruption associated with pan-BET inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Treatment with JQ1, a BET bromodomain inhibitor, is selectively detrimental to R6/2 Huntington's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Unidentified Laboratory Substances: A Procedural Guide for BY27
The responsible disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. When a substance, such as one labeled only as "BY27," cannot be definitively identified, a specific and cautious protocol must be followed. Disposal of any chemical without proper identification can lead to hazardous reactions, environmental contamination, and violations of regulatory standards.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely manage and dispose of an unidentified or internally coded chemical like this compound.
Immediate Safety Advisory
The identifier "this compound" does not correspond to a recognized chemical in standard public databases. Therefore, it must be treated as an unknown and potentially hazardous substance . The immediate course of action is not disposal, but rather a structured process of identification and hazard assessment in consultation with your institution's Environmental Health and Safety (EHS) department.
Step 1: Information Gathering and Preliminary Assessment
Before taking any physical action, the first step is to collate all available information regarding the substance. This information is crucial for the EHS department to assist in the identification and subsequent disposal process.
Data Presentation: Unidentified Substance Information Table
Use the following table to document any known details about this compound. This structured data will be invaluable for a proper assessment.
| Parameter | Information for this compound | Source (e.g., Lab Notebook, Container Label) |
| Physical State | (e.g., Solid, Liquid, Gas) | |
| Color | ||
| Odor | (Note: Do not intentionally inhale) | |
| Container Type | (e.g., Glass bottle, plastic jug) | |
| Any Visible Labels or Markings | ||
| Origin of the Substance | (e.g., In-house synthesis, commercial vendor) | |
| Associated Experiments/Projects | ||
| Date of Acquisition/Synthesis | ||
| Known Reactants or Solvents | (If part of a solution) | |
| pH (if aqueous and safe to test) |
Step 2: Experimental Protocol for Handling and Segregation
Once all available information has been documented, the substance must be handled with the utmost caution. This protocol outlines the immediate steps for safely securing the material.
Protocol for Handling an Unidentified Chemical
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles (or a face shield), and appropriate chemical-resistant gloves. The specific type of glove material should be chosen based on the potential hazards of chemicals used in the laboratory where "this compound" was found.
-
Secure the Area: Ensure the container is in a stable and secure location, away from heat sources, direct sunlight, and incompatible materials.[4] If the container is compromised, place it within a larger, compatible, and sealed secondary container.
-
Labeling: Clearly label the container with the following information:
-
"CAUTION: UNKNOWN SUBSTANCE – DO NOT USE OR DISPOSE"
-
The identifier "this compound"
-
Date the container was found/secured
-
Name of the responsible individual and laboratory/department
-
-
Do Not Mix: Under no circumstances should an unknown chemical be mixed with any other waste.[5]
-
Consult the SDS of Related Chemicals: If "this compound" is associated with a specific experiment, review the Safety Data Sheets (SDS) for all known chemicals involved in that process. This may provide clues as to the potential hazards of the unknown substance.
Step 3: Contacting Environmental Health and Safety (EHS)
With the preliminary information gathered and the substance safely secured, the next and most critical step is to contact your institution's EHS department.
Procedural Steps for EHS Consultation:
-
Provide the EHS department with the completed "Unidentified Substance Information Table."
-
Inform them of the location of the secured substance.
-
Follow their specific instructions for the analysis and disposal of the unknown chemical. The EHS department will coordinate with approved hazardous waste contractors for identification and disposal.[1]
-
Be aware that the cost of analysis and disposal of unknown chemicals is typically the responsibility of the generating department.[1][3]
Mandatory Visualization: Disposal Workflow for Unidentified Chemicals
The following diagram illustrates the logical workflow for the proper and safe management of an unidentified chemical substance like this compound.
Caption: Workflow for the safe disposal of an unidentified chemical.
By adhering to this structured and cautious approach, laboratories can ensure that the disposal of unidentified substances like this compound is managed in a manner that prioritizes safety, compliance, and environmental responsibility. This builds a foundation of trust and underscores a commitment to safety that extends beyond the products and research themselves.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. benchchem.com [benchchem.com]
- 3. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Disposal Protocols for the Potent Cytotoxic Agent BY27
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like the fictional cytotoxic and genotoxic agent BY27.[1] This document provides crucial safety and logistical information, including operational procedures and disposal plans, to minimize exposure risk and ensure compliance with safety standards. The following guidelines are based on established protocols for managing highly hazardous substances and should be supplemented by a substance-specific Safety Data Sheet (SDS) and a formal risk assessment before any handling of a new chemical.[1]
Hazard Profile of this compound: For the purpose of these guidelines, this compound is considered a highly potent, cytotoxic, and genotoxic small molecule inhibitor, typically supplied as a fine, light, and static-prone powder.[1] The primary routes of occupational exposure include inhalation, skin absorption, ingestion, and eye contact.[1]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are primary control measures to prevent exposure to this compound.[1] All personnel must don the appropriate PPE before entering the designated handling area and remove it before exiting.
Table 1: Required PPE for Handling this compound [1]
| Operation | Gloves | Gown/Coveralls | Eye/Face Protection | Respiratory Protection | Other |
| Weighing/Handling Powder | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 tested) | Disposable, fluid-resistant gown with tight cuffs | Safety goggles and full-face shield | Certified N95 or higher respirator | Disposable shoe covers |
| Solution Handling | Chemotherapy-rated nitrile gloves | Disposable, fluid-resistant gown | Safety goggles | Not required if handled in a certified chemical fume hood | --- |
| Spill Cleanup (Powder) | Double-gloving with industrial thickness (>0.45mm) nitrile or neoprene gloves | Disposable, fluid-impermeable coveralls | Full-face shield and safety goggles | PAPR with HEPA filter | Disposable shoe covers |
Experimental Protocols
Protocol for Weighing and Solubilizing this compound Powder[1]
-
Preparation : Before handling this compound, assemble all necessary equipment, including vials, spatulas, solvent, and pipettes.
-
Don PPE : Put on all required PPE as specified in Table 1.
-
Containment : All handling of powdered this compound must occur within a certified containment device, such as a chemical fume hood or a glove box.
-
Weighing :
-
Use an anti-static weigh boat or tare the receiving vial directly on an analytical balance inside the containment device.
-
Carefully transfer the required amount of this compound powder using a dedicated spatula.
-
Avoid any actions that could create airborne dust.
-
-
Solubilization :
-
Add the specified solvent to the vial containing the this compound powder.
-
Cap the vial securely and mix gently until the powder is fully dissolved.
-
-
Cleanup :
-
Dispose of all single-use items, such as the weigh boat, pipette tips, and any absorbent pads, directly into a designated cytotoxic waste container.[1]
-
Decontaminate all reusable equipment and the work surface of the containment device.
-
Protocol for a Small Powder Spill (<5 g)[1]
-
Secure the Area : Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE : If not already wearing it, don the appropriate PPE for spill cleanup as detailed in Table 1.
-
Contain the Spill : Gently cover the spill with absorbent pads wetted with a deactivating solution to prevent the powder from becoming airborne. Do not sweep dry powder .[1]
-
Decontaminate : Clean the spill area three times using a deactivating agent, followed by a rinse with purified water.[1]
-
Dispose : Place all contaminated materials, including absorbent pads and used PPE, into a clearly labeled cytotoxic waste container.[1]
-
Report : Document the spill and the cleanup procedure according to your institution's policy.
Operational and Disposal Plans
A comprehensive plan for the handling and disposal of this compound is critical to ensuring laboratory safety and environmental protection.
Handling and Storage Workflow
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
